Ac-4,5-dehydro-leu-oh
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 | |
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88547-24-4 | |
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-acetyl-4,5-dehydro-L-leucine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-acetyl-4,5-dehydro-L-leucine, a structurally unique unsaturated amino acid derivative, is a compound of significant interest in the fields of medicinal chemistry and drug development. Its vinyl group-containing side chain introduces conformational constraints and potential for further chemical modification, making it a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced biological activity and stability.[] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for N-acetyl-4,5-dehydro-L-leucine, offering detailed protocols, mechanistic insights, and characterization data to support researchers in their scientific endeavors.
Strategic Approaches to Synthesis
The synthesis of N-acetyl-4,5-dehydro-L-leucine can be approached through two primary retrosynthetic pathways:
-
Route A: Dehydrogenation of a Saturated Precursor: This strategy involves the initial N-acetylation of L-leucine followed by the introduction of the 4,5-double bond through a dehydrogenation or elimination reaction.
-
Route B: Synthesis from an Unsaturated Precursor: This approach prioritizes the synthesis of the 4,5-dehydro-L-leucine backbone, followed by N-acetylation in the final step.
This guide will focus on a robust and reproducible method following Route B , which generally offers better control over the position of the double bond and avoids potential side reactions associated with dehydrogenation of an already functionalized molecule.
Synthesis of the Key Intermediate: 4,5-dehydro-L-leucine
The cornerstone of this synthetic approach is the preparation of 4,5-dehydro-L-leucine. While various methods for the synthesis of unsaturated amino acids exist, a reliable route starting from L-leucine is detailed below. This multi-step process involves the protection of the amino and carboxyl groups, followed by a controlled elimination reaction to introduce the desired double bond.
Protection of L-leucine
To prevent unwanted side reactions during the subsequent steps, the amino and carboxyl functional groups of L-leucine must be protected. A common and effective strategy involves the formation of an N-Boc protected methyl ester.
Experimental Protocol: Synthesis of N-Boc-L-leucine methyl ester
-
Esterification: Suspend L-leucine (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain L-leucine methyl ester hydrochloride as a white solid.
-
N-protection: Dissolve the L-leucine methyl ester hydrochloride in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine (2.5 eq), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-leucine methyl ester.
Introduction of the 4,5-Double Bond
The critical step in this synthesis is the introduction of the carbon-carbon double bond at the 4,5-position of the leucine side chain. This can be achieved through a bromination-dehydrobromination sequence.
Experimental Protocol: Synthesis of N-Boc-4,5-dehydro-L-leucine methyl ester
-
Radical Bromination: Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reflux the reaction mixture under inert atmosphere, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude bromo-derivative.
-
Dehydrobromination: Dissolve the crude bromo-derivative in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq), at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, water, and brine.
-
Dry the organic layer and purify the product by column chromatography on silica gel to afford N-Boc-4,5-dehydro-L-leucine methyl ester.
Deprotection to Yield 4,5-dehydro-L-leucine
The protecting groups are subsequently removed to yield the free amino acid.
Experimental Protocol: Synthesis of 4,5-dehydro-L-leucine
-
Hydrolysis of the Ester: Dissolve the N-Boc-4,5-dehydro-L-leucine methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3.
-
Extract the N-Boc-4,5-dehydro-L-leucine into an organic solvent.
-
Removal of the Boc Group: Dissolve the N-Boc protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield 4,5-dehydro-L-leucine as its TFA salt.
Final Step: N-acetylation of 4,5-dehydro-L-leucine
The final step involves the acetylation of the amino group of 4,5-dehydro-L-leucine. This is a well-established reaction, typically carried out using acetic anhydride under basic conditions.
Experimental Protocol: Synthesis of N-acetyl-4,5-dehydro-L-leucine
-
Dissolve 4,5-dehydro-L-leucine (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane.
-
Cool the solution to 0 °C and add a base, such as sodium bicarbonate (3.0 eq), to maintain a basic pH.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Acidify the reaction mixture to pH ~2-3 with a strong acid (e.g., concentrated HCl).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-acetyl-4,5-dehydro-L-leucine.
Reaction Workflow and Schematics
The overall synthetic pathway is summarized in the following diagram:
Caption: Synthetic scheme for N-acetyl-4,5-dehydro-L-leucine.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the α-proton, the β-protons, the vinyl protons, and the methyl protons of the isopropenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the α-carbon, the carbons of the side chain including the sp² hybridized carbons of the double bond, and the acetyl methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of N-acetyl-4,5-dehydro-L-leucine (C₈H₁₃NO₃, MW: 171.19 g/mol ).[] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the C=C stretch of the alkene. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety Considerations
The synthesis of N-acetyl-4,5-dehydro-L-leucine involves the use of hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Special care should be taken when handling corrosive reagents like thionyl chloride and trifluoroacetic acid, as well as the lachrymatory and toxic N-bromosuccinimide.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of N-acetyl-4,5-dehydro-L-leucine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable unsaturated amino acid derivative for their drug discovery and development programs. The strategic approach of synthesizing the dehydro-amino acid intermediate followed by N-acetylation offers a reliable pathway to the target molecule. Rigorous characterization is crucial to ensure the quality and purity of the final compound, which is paramount for its application in biological and medicinal research.
References
-
PubChem. N-Acetyl-L-leucine. National Center for Biotechnology Information. Available at: [Link]
-
PatSnap. Method for preparing N-acetyl-DL-leucine. Available at: [Link]
- Google Patents. Process for racemisation and acetylation of leucine.
Sources
An In-Depth Technical Guide to Ac-4,5-dehydro-leu-oh (CAS 88547-24-4) for Advanced Research Applications
This guide provides a comprehensive technical overview of N-Acetyl-4,5-dehydro-L-leucine (Ac-4,5-dehydro-leu-oh), a specialized unsaturated amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this unique molecule, with a focus on its utility in peptide and protein engineering.
Introduction: The Strategic Advantage of Unsaturation in Peptide Chemistry
Ac-4,5-dehydro-leu-oh is a non-proteinogenic amino acid characterized by a double bond within its side chain. This structural feature is not merely a subtle modification but a strategic design element that imparts significant conformational rigidity to peptide backbones.[1] The introduction of such constraints is a powerful tool in medicinal chemistry and protein engineering, offering enhanced metabolic stability, increased receptor affinity, and the ability to probe the specific conformational requirements of biological interactions.[1] This guide will explore the multifaceted nature of Ac-4,5-dehydro-leu-oh, from its synthesis to its application in creating novel, bioactive peptides.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Ac-4,5-dehydro-leu-oh is fundamental to its effective application. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 88547-24-4 | [1] |
| IUPAC Name | (2S)-2-acetamido-4-methylpent-4-enoic acid | [2] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 171-175 °C | [1] |
| Storage Conditions | 2-8 °C | [1] |
| Purity (Typical) | ≥ 99% (TLC) | [1] |
Handling and Storage: Ac-4,5-dehydro-leu-oh should be stored in a cool, dry place to prevent degradation. For long-term storage, refrigeration at 2-8 °C is recommended.[1] As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Synthesis of Ac-4,5-dehydro-leu-oh: A Plausible Chemo-enzymatic Approach
Part 1: Synthesis of (S)-2-amino-4-methylpent-4-enoic acid
The key challenge in synthesizing the backbone of Ac-4,5-dehydro-leu-oh is the stereoselective introduction of the amine group at the alpha-position while constructing the unsaturated side chain. An enzymatic approach using an engineered amine dehydrogenase offers a highly efficient and stereoselective route.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a temperature-controlled reactor, dissolve the keto acid precursor, 4-methyl-2-oxopent-4-enoic acid, in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).
-
Enzyme and Cofactor Addition: Add the engineered (S)-selective amine dehydrogenase and a stoichiometric excess of the ammonium source (e.g., ammonium chloride). Introduce the reducing cofactor, NADH, incrementally to maintain its concentration, or employ a cofactor regeneration system.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC, observing the consumption of the keto acid and the formation of the amino acid product.
-
Workup and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured enzyme by centrifugation or filtration. The aqueous solution containing the amino acid can be purified by ion-exchange chromatography.
Part 2: N-Acetylation
The final step is the acetylation of the primary amine of the synthesized amino acid. This can be achieved under mild conditions to avoid side reactions.
Experimental Protocol: Acetylation
-
Dissolution: Dissolve the purified (S)-2-amino-4-methylpent-4-enoic acid in an aqueous basic solution (e.g., dilute sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while vigorously stirring. Maintain a slightly alkaline pH throughout the addition by the concurrent addition of a base.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting amino acid is consumed.
-
Workup and Purification: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylic acid, causing the product to precipitate if its solubility is low. Alternatively, extract the product into an organic solvent. The crude product can be purified by recrystallization or silica gel chromatography.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized Ac-4,5-dehydro-leu-oh.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the vinyl protons of the 4,5-double bond, the alpha-proton, the methyl groups, and the acetyl group. The chemical shifts and coupling constants will be indicative of the structure.
-
¹³C NMR: Will confirm the presence of the carboxylic acid, the amide carbonyl, the double bond carbons, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound. Chiral HPLC can be used to determine the enantiomeric excess.
Application in Solid-Phase Peptide Synthesis (SPPS)
Ac-4,5-dehydro-leu-oh is a valuable building block for introducing conformational constraints into peptides.[1] For its use in standard solid-phase peptide synthesis (SPPS), it is typically protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the amine. The resulting Fmoc-4,5-dehydro-L-leucine (CAS 87720-55-6) can be incorporated into a growing peptide chain using standard coupling protocols.
Experimental Protocol: SPPS Coupling
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4,5-dehydro-L-leucine (typically 3-5 equivalents relative to the resin loading) in DMF. Add a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: The crude peptide can be purified by preparative reversed-phase HPLC.
Potential Biological Activity and Mechanism of Action: A Hypothesis
While direct biological studies on Ac-4,5-dehydro-leu-oh are limited, the well-documented activity of its saturated counterpart, N-acetyl-L-leucine, provides a strong foundation for hypothesizing its potential biological roles. N-acetyl-L-leucine has been shown to act as a metabolic modulator with neuroprotective effects.[3]
Hypothesized Mechanism of Action:
It is plausible that Ac-4,5-dehydro-leu-oh, after cellular uptake, is deacetylated to 4,5-dehydro-L-leucine. This unsaturated amino acid could then enter metabolic pathways, potentially influencing cellular bioenergetics. The acetylation of leucine is known to facilitate its transport into cells via monocarboxylate transporters (MCTs).[3] This enhanced uptake could lead to supraphysiological intracellular concentrations of the amino acid, thereby modulating downstream metabolic processes.
The presence of the double bond in Ac-4,5-dehydro-leu-oh could lead to unique metabolic fates or interactions with enzymes compared to the saturated analog, potentially resulting in novel biological activities. This warrants further investigation.
Conclusion and Future Directions
Ac-4,5-dehydro-leu-oh is a specialized amino acid derivative with significant potential in peptide-based drug discovery and protein engineering. Its ability to induce conformational rigidity makes it a valuable tool for designing peptides with enhanced stability and bioactivity. While further research is needed to fully elucidate its synthesis and biological properties, the information presented in this guide provides a solid foundation for its application in advanced research. Future studies should focus on optimizing its synthesis, exploring its unique metabolic fate, and leveraging its properties to develop novel therapeutic peptides.
References
-
Chem-Impex. Ac-4,5-dehydro-L-leucine. [Link]
-
Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]
- Rao, B.M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- van Gool, T., et al. (2025). Disease-Modifying, Neuroprotective Effect of N-acetyl-L-leucine in Adult and Pediatric Patients with Niemann–Pick disease type C. medRxiv.
-
PubChem. 2-Methyl-4-pentenoic acid. [Link]
- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Højrup, P. (2015). Analysis of Peptides and Conjugates by Amino Acid Analysis. Methods in Molecular Biology, 1348, 65-76.
Sources
An In-Depth Technical Guide to the Conformational Preferences of Ac-4,5-dehydro-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Unsaturation in Amino Acid Scaffolds
N-acetyl-4,5-dehydro-L-leucine (Ac-4,5-dehydro-Leu-OH) is a non-proteinogenic amino acid derivative that holds significant promise in the fields of peptide design and drug development.[][2] Its defining feature is a double bond between the γ and δ carbons of the leucine side chain. This unsaturation introduces a degree of conformational rigidity that is absent in its saturated counterpart, N-acetyl-L-leucine.[] Understanding the conformational preferences of this molecule is paramount for predicting its influence on the secondary structure of peptides and for designing novel therapeutics with enhanced stability and bioactivity.[2]
This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of Ac-4,5-dehydro-Leu-OH. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind the experimental and computational choices, empowering researchers to conduct their own thorough investigations.
Synthesis of Ac-4,5-dehydro-Leu-OH: A Proposed Strategy
Proposed Synthetic Pathway: Dehydration of N-acetyl-γ-hydroxyleucine
A logical precursor for the synthesis of Ac-4,5-dehydro-Leu-OH is N-acetyl-γ-hydroxyleucine. The synthesis would, therefore, involve two key stages: the preparation of the hydroxylated intermediate and its subsequent dehydration.
Part 1: Synthesis of N-acetyl-L-leucine
The initial step involves the acetylation of L-leucine. While various methods exist, a straightforward approach utilizes acetic anhydride in an aqueous basic medium.[3]
Experimental Protocol: Acetylation of L-Leucine
-
Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, rendering it a more potent nucleophile.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Acidification: After the addition is complete, allow the reaction to stir for a designated period. Subsequently, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetyl-L-leucine product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Part 2: A Note on the Synthesis of the Dehydro- Derivative
The subsequent steps to achieve Ac-4,5-dehydro-Leu-OH would likely involve the selective hydroxylation of the γ-carbon of the protected leucine, followed by a dehydration reaction. A potential route could involve the synthesis of N-α-carbobenzyloxy-(2S)-4,5-dehydroleucine, which has been previously reported.[4] Subsequent manipulation of the protecting groups and the N-terminus would be required to yield the desired N-acetylated final product. Another approach could involve the dehydration of N-hydroxyitaconamic acid using a coupling agent like dicyclohexylcarbodiimide (DCC), a method that has been used to synthesize N-hydroxyitaconimide.[5]
Elucidating Conformational Preferences: A Multi-pronged Approach
The conformational flexibility of Ac-4,5-dehydro-Leu-OH is defined by the rotational freedom around its single bonds. The key dihedral angles that dictate its three-dimensional structure are:
-
Backbone Dihedral Angles:
-
Φ (phi): C'-N-Cα-C'
-
Ψ (psi): N-Cα-C'-N
-
-
Side-Chain Dihedral Angles:
-
χ¹ (chi1): N-Cα-Cβ-Cγ
-
χ² (chi2): Cα-Cβ-Cγ-Cδ1
-
The presence of the Cγ=Cδ double bond significantly restricts rotation around the Cγ-Cδ bond, making the χ³ and χ⁴ angles of saturated leucine irrelevant.
To comprehensively map the conformational landscape of Ac-4,5-dehydro-Leu-OH, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[6] For Ac-4,5-dehydro-Leu-OH, a suite of 1D and 2D NMR experiments is required to extract the necessary conformational parameters.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of Ac-4,5-dehydro-Leu-OH in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration suitable for NMR analysis (typically 1-10 mM). The choice of solvent can influence the observed conformation due to solute-solvent interactions.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances and their chemical shifts. This provides a preliminary assessment of the sample's purity and structural integrity.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar (through-bond) couplings. This is crucial for assigning the proton signals of the leucine side chain.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the cornerstone of conformational analysis, as they detect through-space interactions between protons that are close to each other (typically < 5 Å).[][2] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, providing invaluable distance restraints for structure calculation.
-
Quantitative J-Coupling Analysis: Carefully measure the vicinal (³J) coupling constants from the high-resolution 1D ¹H spectrum or from a 2D J-resolved spectrum. These coupling constants are related to the dihedral angles via the Karplus equation.
Data Analysis and Interpretation
-
Chemical Shift Analysis: The chemical shifts of the vinyl protons can provide initial clues about the local electronic environment.
-
J-Coupling Constants and Dihedral Angles: The Karplus equation provides a mathematical relationship between the observed vicinal coupling constant (³J) and the corresponding dihedral angle (θ):
³J = Acos²(θ) + Bcos(θ) + C
Where A, B, and C are empirically derived parameters. By measuring the ³J(Hα-Hβ) coupling constant, the χ¹ dihedral angle can be estimated. Similarly, couplings within the vinyl group can provide information about the side-chain conformation. For vinylic hydrogens in a trans configuration, the expected ³J value is in the range of 11-18 Hz, while cis hydrogens typically show a coupling of 6-15 Hz.[7]
-
NOE/ROE Distance Restraints: The presence and intensity of NOE or ROE cross-peaks provide a set of distance constraints that can be used to build a 3D model of the molecule. For example, a strong NOE between the acetyl methyl protons and a proton on the leucine side chain would indicate a folded conformation.
The following table summarizes the key NMR parameters and their conformational implications:
| NMR Parameter | Structural Information Derived |
| Chemical Shifts (δ) | Electronic environment of nuclei. |
| ³J Coupling Constants | Dihedral angles (Φ, Ψ, χ¹) via the Karplus equation. |
| NOE/ROE Intensities | Interproton distances, defining the overall 3D fold. |
Computational Modeling: Mapping the Energetic Landscape
Computational chemistry provides a powerful complement to experimental data by allowing for the systematic exploration of the conformational space and the calculation of the relative energies of different conformers.[7]
Workflow: Computational Conformational Analysis
-
Structure Building: Construct a 3D model of Ac-4,5-dehydro-Leu-OH using molecular modeling software.
-
Dihedral Angle Scans (Potential Energy Surface Scans): Systematically rotate each of the key dihedral angles (Φ, Ψ, χ¹, and χ²) in discrete steps (e.g., 10-15 degrees) while allowing the rest of the molecule's geometry to relax at each step. This process, known as a relaxed potential energy surface scan, generates a plot of the molecule's potential energy as a function of the dihedral angle.
-
Quantum Mechanical Calculations: Employ a suitable level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), to accurately calculate the energy at each point of the dihedral scan.
-
Ramachandran-like Plots: The results of the Φ and Ψ scans can be combined to generate a Ramachandran-like plot, which visually represents the energetically allowed and disallowed regions of the backbone conformational space.
-
Analysis of Rotational Barriers: The energy profiles from the dihedral scans reveal the energy barriers to rotation around each bond. Higher energy barriers indicate a more restricted rotation and a stronger preference for specific conformations.
Interpreting Computational Results
The output of these calculations will be a series of energy profiles, one for each of the key dihedral angles. The minima on these profiles correspond to the most stable conformations. By comparing the relative energies of these minima, the preferred conformation(s) of Ac-4,5-dehydro-Leu-OH can be predicted.
Integration of Experimental and Computational Data: A Holistic View
The true power of this approach lies in the integration of experimental and computational data. The distance restraints obtained from NOESY/ROESY experiments and the dihedral angle information from J-coupling analysis can be used as constraints in molecular dynamics (MD) simulations or other structure calculation algorithms. This allows for the generation of a family of 3D structures that are consistent with the experimental data.
The computationally generated energy profiles can then be used to rationalize the experimentally observed conformational preferences. For instance, if the NMR data suggests a particular range for the χ¹ angle, the computational energy profile for χ¹ rotation should ideally show a low-energy region in that same range.
Visualizing Conformational Relationships and Workflows
To aid in the conceptual understanding of the processes described, the following diagrams, generated using Graphviz, illustrate the key molecular structure and analytical workflows.
Figure 2: Integrated workflow for determining the conformational preferences of Ac-4,5-dehydro-Leu-OH.
Conclusion and Future Directions
The introduction of a 4,5-double bond in the leucine side chain is expected to significantly constrain its conformational freedom, leading to a more defined set of preferred conformations for Ac-4,5-dehydro-Leu-OH compared to its saturated analog. The methodologies outlined in this guide provide a robust framework for elucidating these preferences.
Future research should focus on applying these techniques to peptides incorporating Ac-4,5-dehydro-Leu-OH to understand how this residue influences the adoption of specific secondary structures, such as β-turns or helical motifs. Such studies will be instrumental in the rational design of peptidomimetics and other bioactive molecules with tailored structural and functional properties. The data generated from these comprehensive analyses will undoubtedly contribute to a deeper understanding of the structure-activity relationships of modified peptides, ultimately accelerating the development of novel therapeutics.
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Gorczyca, K., & Pietrzyk, P. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The journal of physical chemistry. A, 116(9), 2251–2261. [Link]
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Szilagyi, L. (1995). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Biochemistry, 34(44), 14354–14364. [Link]
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Nangia, A., & Kumar, S. S. (2014). A new conformational polymorph of N-acetyl-l-cysteine. The role of S–H⋯O and C–H⋯O interactions. CrystEngComm, 16(44), 10343-10350. [Link]
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Akiyama, Y., & Shimizu, M. (1983). Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2125-2128. [Link]
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An In-Depth Technical Guide to the Potential Mechanism of Action of Ac-4,5-dehydro-leu-oh and Related Unsaturated Amino Acid Derivatives in Biological Systems
A Note on the Subject Compound: Publicly available scientific literature and chemical databases do not contain information on a compound with the specific name "Ac-4,5-dehydro-leu-oh." This suggests that it may be a novel, unpublished compound or an internal designation. This guide will, therefore, focus on the hypothesized mechanism of action for a compound with this structure—an N-acetylated γ,δ-unsaturated leucine derivative—based on established principles for related unsaturated amino acids. The experimental protocols and mechanistic discussions provided are based on well-documented methodologies for characterizing such compounds.
Introduction: The Therapeutic Potential of Unsaturated Amino Acids
Unsaturated amino acids and their derivatives are a class of molecules with significant therapeutic potential, often acting as highly specific enzyme inhibitors. The introduction of a carbon-carbon double bond into an amino acid structure creates a site of reactivity that can be exploited for targeted interaction with biological macromolecules. The compound Ac-4,5-dehydro-leu-oh, or N-acetyl-4,5-dehydro-leucine, possesses a key structural feature: a double bond in the γ,δ-position of the leucine side chain. This unsaturation makes it a candidate for a mechanism-based inactivator, also known as a suicide inhibitor, of enzymes involved in amino acid metabolism.
This guide will provide a comprehensive overview of the plausible mechanisms of action for Ac-4,5-dehydro-leu-oh and a detailed roadmap for the experimental validation of these hypotheses. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and investigate the biological activity of this class of compounds.
Hypothesized Mechanism of Action: Covalent Inactivation of Target Enzymes
The most probable mechanism of action for a γ,δ-unsaturated amino acid derivative like Ac-4,5-dehydro-leu-oh is the irreversible covalent inhibition of a target enzyme. The N-acetyl group suggests that the compound may not be a substrate for peptidases but could still be recognized by enzymes that bind or metabolize N-acetylated amino acids or leucine itself.
A primary target class for such a compound would be enzymes that catalyze reactions involving the formation of a reactive intermediate at or near the γ- or δ-carbon of the leucine side chain. Leucine dehydrogenase, an enzyme that catalyzes the reversible deamination of L-leucine to α-ketoisocaproate, is a potential target.[1]
The proposed inhibitory mechanism involves the following steps:
-
Binding to the Active Site: Ac-4,5-dehydro-leu-oh binds to the active site of the target enzyme in a manner similar to the natural substrate.
-
Enzymatic Activation: The enzyme's catalytic machinery initiates a reaction, likely involving the abstraction of a proton, which generates a reactive intermediate such as a radical or a carbocation.
-
Covalent Adduct Formation: The double bond of Ac-4,5-dehydro-leu-oh acts as a nucleophile, attacking a nearby electrophilic residue in the active site, or an enzyme-generated electrophile attacks the double bond. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the enzyme's active site, leading to irreversible inactivation.
This process is depicted in the following signaling pathway diagram:
Caption: Proposed mechanism of irreversible enzyme inhibition by Ac-4,5-dehydro-leu-oh.
Experimental Workflows for Mechanism of Action Elucidation
A systematic approach is required to identify the molecular target(s) of Ac-4,5-dehydro-leu-oh and to validate the proposed mechanism of action. The following experimental workflows provide a comprehensive strategy for this investigation.
Target Identification using Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the cellular targets of small molecule inhibitors.[2][3] This method utilizes chemical probes that mimic the inhibitor but also contain a reporter tag for detection and enrichment.
Experimental Protocol: ABPP for Target Identification
-
Probe Synthesis: Synthesize an analog of Ac-4,5-dehydro-leu-oh that incorporates a clickable handle, such as an alkyne or azide group, at a position that is unlikely to interfere with enzyme binding.
-
Cell Lysate or Live Cell Labeling:
-
Treat a relevant cell lysate or intact cells with the synthesized probe.
-
As a control, pre-incubate a separate sample with an excess of the parent compound (Ac-4,5-dehydro-leu-oh) before adding the probe. This will block the specific targets and allow for the identification of off-target interactions.
-
-
Click Chemistry: After incubation, lyse the cells (if not already done) and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.
-
Enrichment and Identification:
-
If a biotin tag was used, enrich the labeled proteins using streptavidin beads.
-
Elute the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the protein profiles of the probe-treated and the control samples. Proteins that are significantly less abundant in the control sample are considered potential targets of Ac-4,5-dehydro-leu-oh.
Caption: Experimental workflow for target identification using Activity-Based Protein Profiling.
Enzyme Inhibition Kinetics
Once a target enzyme has been identified, it is crucial to characterize the kinetics of the inhibition. These studies will determine whether the inhibition is reversible or irreversible and provide key parameters such as the inhibition constant (K_i) and the rate of inactivation (k_inact).
Experimental Protocol: Enzyme Inhibition Assays
-
Enzyme Activity Assay: Develop a robust assay to measure the activity of the purified target enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors the consumption of a substrate or the formation of a product over time.
-
Determination of Inhibition Type:
-
Reversible Inhibition: Perform the enzyme activity assay in the presence of varying concentrations of the inhibitor and the substrate. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of reversible inhibition (competitive, non-competitive, or uncompetitive).[4][5]
-
Irreversible Inhibition: Pre-incubate the enzyme with the inhibitor for various time points before initiating the reaction by adding the substrate. A time-dependent loss of enzyme activity that is not restored upon dilution indicates irreversible inhibition.
-
-
Determination of Kinetic Parameters:
-
For irreversible inhibitors, determine the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.
-
Plot k_obs against the inhibitor concentration to determine the K_i and k_inact.
-
Table 1: Hypothetical Kinetic Data for Inhibition of Leucine Dehydrogenase
| Inhibitor Concentration (µM) | k_obs (min⁻¹) |
| 1 | 0.05 |
| 2 | 0.09 |
| 5 | 0.21 |
| 10 | 0.35 |
| 20 | 0.50 |
From a plot of this data, one could determine a K_i of 15 µM and a k_inact of 0.6 min⁻¹.
Identification of Covalent Adduct by Mass Spectrometry
To confirm the covalent modification of the target enzyme, mass spectrometry is the definitive technique.[6][7] It can be used to determine the exact mass of the modified protein and to identify the specific amino acid residue that has been adducted.
Experimental Protocol: Mass Spectrometry Analysis of Covalent Adducts
-
Intact Protein Analysis:
-
Incubate the purified target enzyme with and without the inhibitor.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor will confirm covalent modification.[8]
-
-
Peptide Mapping:
-
After incubation with the inhibitor, digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the modified peptide by its increased mass.
-
The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that is covalently bound to the inhibitor.[9]
-
Caption: Workflow for the mass spectrometric analysis of covalent protein modification.
Cellular Effects and Therapeutic Implications
Following the biochemical and proteomic characterization, it is essential to investigate the effects of Ac-4,5-dehydro-leu-oh in a cellular context.
4.1. Cell-Based Assays
-
Cell Viability and Proliferation Assays: Determine the cytotoxic and cytostatic effects of the compound on relevant cell lines.
-
Target Engagement Assays: Use techniques such as cellular thermal shift assay (CETSA) or western blotting with an antibody specific to the modified target to confirm that the compound engages its target in living cells.
-
Metabolomic Analysis: Analyze the cellular metabolome to understand the downstream consequences of target inhibition. For example, inhibition of leucine dehydrogenase would be expected to alter the levels of leucine, α-ketoisocaproate, and related metabolites.
4.2. Therapeutic Potential
The therapeutic potential of Ac-4,5-dehydro-leu-oh will depend on its target and the biological consequences of its inhibition. For instance, if it targets an enzyme that is overactive in a particular disease, such as cancer or a metabolic disorder, it could serve as a lead compound for drug development. The high specificity often associated with mechanism-based inactivators can lead to drugs with fewer off-target effects and a better therapeutic window.
Conclusion
Ac-4,5-dehydro-leu-oh, as a γ,δ-unsaturated N-acetylated amino acid, holds the potential to act as a highly specific, irreversible inhibitor of enzymes involved in amino acid metabolism. The elucidation of its mechanism of action requires a multi-faceted approach, combining chemoproteomics for target identification, enzyme kinetics to characterize the inhibition, and mass spectrometry to confirm the covalent nature of the interaction. The successful execution of these experimental workflows will provide a comprehensive understanding of the compound's biological activity and pave the way for its potential development as a therapeutic agent.
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Martins, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2005. [Link]
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Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
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Tang, S., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 100(10), 4477-4486. [Link]
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Zhang, H., & Chait, B. T. (2000). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 33(6), 379-386. [Link]
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An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Dehydroamino Acids
Abstract
Dehydroamino acids (dhAAs) are non-proteinogenic amino acids characterized by an α,β-unsaturated double bond. Initially identified as components of microbial natural products, their role has expanded to include post-translational modifications in higher organisms and key intermediates in chemical biology and drug development. Their unique chemical architecture imparts conformational rigidity to peptides and provides a reactive center for various chemical transformations, making them valuable for enhancing proteolytic stability and for the late-stage diversification of complex biomolecules.[1] This guide provides a comprehensive overview of the historical discovery, natural biosynthesis, and the strategic approaches required for the successful isolation, synthesis, and characterization of these pivotal residues. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of dehydroamino acids in their work.
The Genesis of Discovery: A Historical Perspective
The story of dehydroamino acids is intrinsically linked to the study of bioactive peptides from natural sources. These non-coded amino acids are not directly specified by the genetic code but arise from post-translational modifications of standard amino acid residues.[2] They are predominantly found in peptides produced by bacteria, fungi, marine invertebrates, and, to a lesser extent, higher plants.[3][4]
Initially viewed as mere curiosities within complex natural products like the antibiotic nisin, the significance of dehydroalanine (Dha) and dehydrobutyrine (Dhb) has grown substantially.[5] These residues are now understood to be critical intermediates in the biosynthesis of lanthipeptides, byproducts of protein aging, and even products of bacterial enzymes used to inactivate host immune responses.[6] More recently, a groundbreaking discovery identified dehydroamino acid modifications in the highly conserved capsid and matrix proteins of HIV-1, suggesting a previously unknown role in viral biology.[7][8] This evolution from natural product component to a key player in virology and chemical biology underscores their expanding importance.
Natural Occurrence and Biosynthetic Pathways
Dehydroamino acids are not standalone metabolites but are generated in situ within a peptide or protein context. The primary pathways for their formation involve the enzymatic elimination of a leaving group from the side chain of a precursor amino acid.
-
Dehydration of Serine and Threonine: The most common pathway involves the dehydration of serine (Ser) or threonine (Thr) residues to yield dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively.[5] This corresponds to a characteristic mass loss of 18.01 Da.
-
Elimination from Cysteine: Dehydroalanine can also be formed from cysteine (Cys) through the elimination of hydrogen sulfide, resulting in a mass loss of 33.987 Da.[7][8]
-
Elimination from Phosphorylated Residues: Some bacterial enzymes, such as phospholyases, can generate dehydroamino acids by eliminating a phosphate group from phosphoserine or phosphothreonine.[5][7]
These modifications are catalyzed by a diverse family of enzymes, including lanthipeptide synthetases and phosphothreonine lyases.[9] The resulting α,β-unsaturated system introduces a planar, rigidifying constraint on the peptide backbone and a highly reactive electrophilic center.[7][9]
Caption: Biosynthetic origins of Dha and Dhb residues.
Isolation and Purification Strategies
The isolation of dehydroamino acid-containing peptides from natural sources is a delicate process, dictated by the inherent reactivity of the α,β-unsaturated carbonyl system. This electrophilic nature makes them susceptible to nucleophilic attack, particularly by thiols, which necessitates careful planning of extraction and purification buffers.[7]
Generalized Workflow for Isolation
The isolation process is fundamentally a multi-step purification challenge, aiming to separate the target peptide from a complex biological matrix while preserving the integrity of the dehydroamino acid residue.
Caption: Generalized workflow for isolating dhAA-peptides.
Causality Behind Experimental Choices:
-
Thiol-Free Buffers: The use of buffers lacking reducing agents like DTT or β-mercaptoethanol during extraction is critical. The electrophilic double bond of a dhAA is a Michael acceptor and will readily and irreversibly react with such nucleophiles, leading to loss of the native compound.[7]
-
Multi-Modal Chromatography: A single chromatographic step is rarely sufficient. An initial, low-resolution step like Solid-Phase Extraction (SPE) is used to desalt the sample and remove bulk contaminants. This is followed by high-resolution Reversed-Phase HPLC (RP-HPLC), which separates peptides based on hydrophobicity and is compatible with mass spectrometry.
Synthetic Approaches to Dehydroamino Acids
While isolation from natural sources provides the native molecule, chemical synthesis offers access to larger quantities, unnatural analogues, and precise placement within a peptide sequence.[10] Synthetic strategies typically generate the dehydro-residue after the precursor amino acid has been incorporated into the peptide chain.[11]
Stereoselective Synthesis of Dehydrobutyrine (Dhb)
The geometry of the double bond (Z or E) in Dhb can be crucial for biological activity.[3] Therefore, stereoselective synthetic methods are highly valuable.
-
Z-Dhb Synthesis: A common method to generate the thermodynamically more stable Z-isomer is through an anti-elimination pathway using a mesyl chloride (MsCl) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) system.[9]
-
E-Dhb Synthesis: The less stable E-isomer can be accessed via a syn-elimination pathway. A highly effective method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of copper(II) chloride (CuCl₂) to dehydrate a threonine residue.[9][11] A short reaction time is critical to prevent isomerization to the more stable Z-form.[9]
Definitive Characterization: A Multi-Tool Approach
Confirming the presence and location of a dehydroamino acid residue requires a combination of high-resolution analytical techniques.
| Technique | Purpose in dhAA Analysis | Key Insights |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the precise mass of the peptide. | Identifies the characteristic mass loss corresponding to dehydration (-18.01 Da) or elimination (-33.987 Da) from a precursor residue.[8] |
| Tandem Mass Spectrometry (MS/MS) | Fragments the peptide to determine its amino acid sequence. | Pinpoints the exact location of the modification by observing the mass shift on a specific residue within the fragment ion series. |
| Chemical Derivatization | Confirms the presence of the reactive α,β-unsaturated system. | Reaction with a nucleophile like glutathione adds a specific mass (+307.32 Da), providing unambiguous evidence of a dhAA and distinguishing it from an isobaric species or an in-source fragment.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the 3D structure and conformation of the peptide in solution. | Crucial for distinguishing between Z and E isomers of dhAAs like Dhb and for studying the conformational constraints imposed by the residue.[9][12] |
The Power of Chemical Derivatization for Validation
Mass spectrometry can identify a mass shift consistent with a dhAA, but it cannot definitively prove the existence of the reactive double bond. The gold standard for validation is chemical derivatization. The electrophilic nature of the dhAA is exploited by reacting it with a potent, thiol-containing nucleophile like glutathione. This Michael addition reaction forms a covalent bond and introduces a large, predictable mass shift, confirming the identity of the dhAA beyond doubt.[7]
Caption: Glutathione derivatization for MS-based validation.
Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and validation of dehydroamino acid-containing peptides.
Protocol 1: Synthesis of an E-Dhb Residue via EDC/CuCl₂ Dehydration
This protocol is adapted from methodologies designed to generate the alkene moiety after the precursor has been inserted into a peptide chain.[9][11]
-
Solubilization: Dissolve the threonine-containing peptide in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 10-20 mg/mL.
-
Reagent Addition: To the solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.0 equivalents) and copper(II) chloride (CuCl₂, 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically rapid.
-
Causality Note: A short reaction time is crucial. Prolonged exposure can lead to the isomerization of the desired E-Dhb product to the more thermodynamically stable Z-Dhb isomer.[9]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude peptide by reversed-phase HPLC to isolate the pure E-Dhb-containing peptide.
Protocol 2: Validation of a Dehydroamino Acid by Glutathione Labeling
This protocol is based on the derivatization method used to confirm dhAAs in HIV-1 proteins.[7]
-
Sample Preparation: Reconstitute the purified, lyophilized peptide fraction containing the putative dhAA in a suitable buffer, such as 50 mM Tris-HCl, pH 8.0.
-
Labeling Reaction: Add a freshly prepared solution of reduced glutathione (GSH) to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching & Desalting: Stop the reaction by acidifying with formic acid to a final concentration of 0.1%. Desalt the sample using a C18 ZipTip or similar solid-phase extraction method to remove excess glutathione.
-
Analysis: Analyze the desalted sample by LC-MS/MS. Search the data for the peptide of interest with an added mass of +307.32 Da on the residue corresponding to the original dhAA. Successful detection of this mass shift provides definitive confirmation.
Conclusion and Future Outlook
Dehydroamino acids represent a fascinating intersection of natural product chemistry, protein science, and synthetic biology. From their origins as structural components of microbial peptides to their discovery as functional post-translational modifications in viruses, their sphere of influence continues to expand. The ability to isolate, characterize, and synthetically install these residues provides researchers with a powerful toolkit. This "chemical mutagenesis" allows for the creation of proteins with novel post-translational modifications, enabling fundamental biological research that is often hindered by the difficulty of obtaining pure, modified proteins from natural sources.[5] As our understanding of their chemical reactivity and biological roles deepens, dehydroamino acids are poised to become even more critical tools in protein engineering, drug discovery, and the development of novel biomaterials.
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Karakas, R. A., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research. Available at: [Link]
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Ohmae, S., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry. Available at: [Link]
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Yuan, C., et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports. Available at: [Link]
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Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology. Available at: [Link]
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Mori, T., et al. (2024). Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. Organic & Biomolecular Chemistry. Available at: [Link]
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Yuan, C., et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports. Available at: [Link]
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McKenna, S. A., et al. (2021). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Journal of Biological Chemistry. Available at: [Link]
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Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids. Available at: [Link]
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Karakas, R. A., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research. Available at: [Link]
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Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology. Available at: [Link]
-
Warne, B. A., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, G. V. M., et al. (1995). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dehydroamino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00174K [pubs.rsc.org]
- 6. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dehydroamino acid residues in bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Methodological & Application
Application Note: Strategies and Protocols for the Efficient Coupling of N-Acetyl-α,β-dehydroleucine (Ac-ΔLeu-OH) in Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids, such as α,β-dehydroamino acids (ΔAAs), into peptide chains is a powerful strategy for developing novel therapeutics, probes, and biomaterials. N-Acetyl-α,β-dehydroleucine (Ac-ΔLeu-OH), with its unique structural and electronic properties, imparts conformational rigidity and enhanced biological stability to peptides. However, its α,β-unsaturated nature presents significant challenges during peptide synthesis, primarily the risk of undesired side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Ac-ΔLeu-OH. We delve into the causality behind experimental choices, compare various coupling methodologies, and provide detailed, field-proven protocols to ensure high-yield, high-purity synthesis while mitigating common pitfalls.
The Unique Chemistry of Ac-ΔLeu-OH: A Double-Edged Sword
α,β-dehydroamino acids are characterized by a double bond between their α and β carbons. This feature is instrumental in constraining the peptide backbone, which can lead to more defined secondary structures and enhanced receptor binding affinity. However, the very electronic properties that make Ac-ΔLeu-OH a valuable building block also render it a challenging substrate for standard peptide coupling reactions.
Key Challenges in Peptide Coupling:
-
Michael Addition Side Reactions: The core challenge stems from the electron-deficient nature of the α,β-double bond, which is conjugated with the carboxyl group. This turns the β-carbon into an electrophilic site, making it susceptible to nucleophilic attack (a 1,4-conjugate or Michael addition). During coupling, the free N-terminal amine of the growing peptide chain or additives like 1-hydroxybenzotriazole (HOBt) can act as nucleophiles, leading to the formation of unwanted β-adducts.[1] This side reaction is particularly problematic with coupling reagents like HBTU, which is known to mediate the conjugate addition of HOBt to vinylogous amino acids.[1]
-
Steric Hindrance and Reduced Reactivity: The planar geometry of the Cα=Cβ-C'=O system can increase steric bulk around the carboxyl group, potentially slowing down the rate of amide bond formation compared to its saturated counterpart. This necessitates the use of highly efficient coupling reagents to drive the reaction to completion.
-
Preservation of Double Bond Geometry: While Ac-ΔLeu-OH itself is achiral at the α-carbon, the double bond can exist as E or Z isomers. Harsh reaction conditions or certain reagents could potentially lead to isomerization, resulting in diastereomeric peptide mixtures that are difficult to separate. Therefore, mild and efficient coupling conditions are paramount.
Figure 1: Competing reaction pathways during the coupling of Ac-ΔLeu-OH.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is the most critical parameter for successfully incorporating Ac-ΔLeu-OH. The ideal reagent must rapidly activate the carboxylic acid to form a highly reactive intermediate that is consumed in the desired amide bond formation much faster than it participates in side reactions.
Modern peptide synthesis relies on "in situ" activating reagents, which convert the protected amino acid into a reactive species within the reaction vessel.[2] These are broadly categorized into carbodiimides and onium (aminium/uronium and phosphonium) salts.[3]
| Reagent Class | Example(s) | Mechanism of Action | Suitability for Ac-ΔLeu-OH | Causality & Key Considerations |
| Carbodiimides | DIC, EDC | Forms O-acylisourea intermediate. Often used with additives (Oxyma, HOBt) to form a more stable active ester and suppress racemization.[4] | Moderate to Good. | The combination of a carbodiimide like DIC or EDC with an additive that is a poor Michael donor is crucial. OxymaPure® is superior to HOBt in this context as its N-oxide structure is less nucleophilic, minimizing the risk of conjugate addition. The EDC/CuCl system has also been reported for forming dehydroamino acids, suggesting its compatibility.[5][6] |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | Forms an OBt active ester via a guanidinium intermediate.[2] | Poor to Moderate (Caution Advised). | While highly efficient for standard couplings, the use of HOBt as an intrinsic part of the reagent is a major liability. HOBt can act as a nucleophile, leading to Michael addition side products.[1] These reagents should generally be avoided for α,β-unsaturated systems. |
| Aminium/Uronium Salts (HOAt-based) | HATU, HCTU | Forms a more reactive OAt active ester. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling reaction.[2] | Excellent. | HATU is one of the most effective reagents for difficult couplings.[4] Its high reactivity promotes rapid formation of the desired amide bond, kinetically outcompeting the slower Michael addition pathway. It is considered a reagent of choice for sterically hindered or challenging couplings.[2] |
| Aminium/Uronium Salts (Oxyma-based) | COMU | Incorporates OxymaPure® within the reagent structure, offering high reactivity comparable to HATU but with improved safety and solubility profiles.[3] | Excellent. | COMU combines the high efficiency of modern onium salts with the inherent safety of Oxyma, avoiding the use of potentially nucleophilic and explosive benzotriazole additives. This makes it an outstanding candidate for clean and efficient coupling of Ac-ΔLeu-OH. |
| Phosphonium Salts | PyBOP, PyAOP | Forms OBt (PyBOP) or OAt (PyAOP) active esters. Does not carry the risk of N-terminal guanidinylation, a potential side reaction with uronium salts.[2] | Good to Excellent. | PyAOP , the HOAt-based phosphonium reagent, is an excellent choice for the same reasons as HATU—its high reactivity minimizes side reactions. PyBOP is less ideal due to its reliance on HOBt. |
Recommendation: For the highest probability of success, HATU or COMU are the recommended coupling reagents due to their superior reactivity and reduced risk of Michael addition side reactions. A carbodiimide-based approach using DIC/OxymaPure® is a robust and cost-effective alternative.
Validated Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy, the most common method in modern peptide labs.[7] The principles can be adapted for solution-phase synthesis.
Protocol 1: High-Efficiency SPPS Coupling using HATU
This protocol is designed to maximize coupling efficiency and minimize side reactions for the incorporation of Ac-ΔLeu-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminal amine (1.0 eq)
-
Ac-4,5-dehydro-leu-oh (Ac-ΔLeu-OH) (4.0 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit (or other qualitative test for primary amines)
Workflow:
Figure 2: General SPPS workflow for a single coupling cycle.
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is DMF (3x), DCM (3x), DMF (3x).[7]
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vessel, dissolve Ac-ΔLeu-OH (4.0 eq) and HATU (3.9 eq) in a minimal volume of anhydrous DMF.
-
Add DIPEA (8.0 eq) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color. Causality: Pre-activation ensures the rapid formation of the highly reactive OAt-active ester before the solution is added to the resin, maximizing its effective concentration for the desired reaction.[8]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Note: Longer coupling times may be necessary due to potential steric hindrance.
-
-
Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Self-Validation / In-Process Control:
-
Take a small sample of the resin beads and perform a qualitative test for free primary amines (e.g., Kaiser test).
-
A negative result (e.g., colorless or yellow beads for Kaiser test) indicates the coupling is complete.
-
If the test is positive, a second coupling (recouple) is required. Repeat steps 3-5.
-
Protocol 2: Carbodiimide-Mediated SPPS Coupling using DIC/OxymaPure®
This protocol offers a reliable and cost-effective alternative to onium salts, leveraging the non-nucleophilic character of OxymaPure® to ensure a clean reaction.
Materials:
-
Peptide-resin with free N-terminal amine (1.0 eq)
-
Ac-4,5-dehydro-leu-oh (Ac-ΔLeu-OH) (4.0 eq)
-
OxymaPure® (4.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Resin Preparation & Washing: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction:
-
To the drained resin, add a solution of Ac-ΔLeu-OH (4.0 eq) and OxymaPure® (4.0 eq) in DMF.
-
Agitate for 1-2 minutes to ensure complete mixing.
-
Add DIC (4.0 eq) to the slurry. Causality: DIC is the activating agent, but the reaction proceeds through the formation of a less reactive, more selective Oxyma-ester intermediate, which minimizes side reactions compared to the highly reactive O-acylisourea intermediate.[2]
-
Agitate the reaction vessel at room temperature for 3-6 hours.
-
-
Post-Coupling Wash & Validation: Follow steps 5 and 6 from Protocol 1.
Purification and Characterization
Peptides containing dehydro-leucine are generally more hydrophobic than their saturated counterparts. This property must be considered during purification.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[9]
-
Stationary Phase: A C18 column is a good starting point for most peptides. For more hydrophobic sequences containing ΔLeu, a C8 or C4 column may provide better resolution.[10]
-
Mobile Phase: A typical mobile phase system consists of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).
-
Gradient: A shallow gradient (e.g., an increase of 0.5-1.0% Buffer B per minute) is recommended to effectively separate the target peptide from closely eluting impurities, such as deletion sequences or potential Michael adducts.[10]
-
-
Characterization:
-
Analytical HPLC: To confirm purity of the final product.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To verify the molecular weight of the synthesized peptide. The mass of Ac-ΔLeu-OH is 2 Da less than that of Ac-Leu-OH. This mass difference is a key diagnostic feature.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test after 4h) | 1. Insufficient reagent equivalents. 2. Steric hindrance from the peptide sequence. 3. Poor resin swelling. | 1. Increase equivalents of amino acid and coupling reagents to 5.0 eq. 2. Increase coupling time to 6-8 hours or perform the reaction at a slightly elevated temperature (30-35°C). 3. Ensure adequate swelling time in a suitable solvent like DMF or NMP. |
| Presence of a Side Product with +Mass of Amine Component | Michael addition of the N-terminal amine to the double bond. | This indicates the coupling reaction is too slow relative to the side reaction. Switch to a more reactive coupling reagent (e.g., from DIC/Oxyma to HATU or COMU). Ensure pre-activation is performed correctly for onium salts. |
| Broad or Split Peak in HPLC | 1. On-column degradation. 2. E/Z isomerization. 3. Formation of hard-to-separate impurities. | 1. Ensure the mobile phase is sufficiently acidic (0.1% TFA) to keep the peptide protonated. 2. Re-evaluate coupling conditions for milder alternatives; verify the stereochemistry of the starting Ac-ΔLeu-OH. 3. Optimize the HPLC gradient to be shallower for better resolution. |
Conclusion
The successful incorporation of Ac-4,5-dehydro-leucine into peptides is readily achievable with a rational approach to the selection of coupling reagents and reaction conditions. The primary challenge—unwanted Michael addition—can be effectively overcome by using highly efficient onium salt reagents such as HATU or COMU , which promote rapid amide bond formation that kinetically outcompetes the side reaction. A well-optimized carbodiimide method using DIC/OxymaPure® also provides a clean and effective alternative. By following the detailed protocols and troubleshooting guidelines presented in this note, researchers can confidently utilize this valuable building block to advance their work in peptide chemistry and drug discovery.
References
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Ashton, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Lee, Y., et al. (2017). Recent development of peptide coupling reagents in organic synthesis. Org. Biomol. Chem., 15, 8599-8618. [Link]
-
Singh, G., et al. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Org. Biomol. Chem., 14, 8349-8359. [Link]
-
Subirós-Funosas, A., et al. (2013). Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. RSC Advances, 3, 20735-20749. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Wikipedia. HATU. Wikimedia Foundation. [Link]
-
Aapptec Peptides. Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Application Note & Protocols: A Guide to the Chemoenzymatic Synthesis of Peptides Incorporating N-Acetyl-4,5-dehydro-L-leucine
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutics.
Introduction: The Strategic Advantage of Unnatural Amino Acids
In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, their clinical utility can be hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which often leads to reduced target affinity and bioavailability. The site-specific incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these challenges.[2] UAAs can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.[1][3]
Among the diverse UAAs available, α,β-dehydroamino acids (dhAAs) are particularly valuable for their ability to impose conformational rigidity upon the peptide backbone.[3][4] N-Acetyl-4,5-dehydro-L-leucine (Ac-4,5-dehydro-Leu-OH or Ac-ΔLeu), with its unsaturated side chain, serves as a potent tool for stabilizing helical or turn structures, which are often critical for biological activity.[]
This guide provides a comprehensive, field-proven methodology for the synthesis of peptides containing Ac-ΔLeu using a powerful chemoenzymatic approach. We combine the precision of Solid-Phase Peptide Synthesis (SPPS) for creating peptide fragments with the efficiency and specificity of enzymatic ligation to assemble the final, modified peptide. This hybrid strategy minimizes the need for complex protecting group manipulations and offers a clean, scalable route to novel peptide therapeutics.[6]
Part 1: Foundational Strategy & Component Preparation
The success of any chemoenzymatic synthesis hinges on the quality and design of its constituent parts. Our strategy involves the separate synthesis of two peptide fragments, which are then joined using a highly efficient peptide ligase.
The Unnatural Building Block: N-Acetyl-4,5-dehydro-L-leucine (Ac-ΔLeu-OH)
Causality Behind the Choice: Ac-ΔLeu-OH is selected for its dual function. The dehydro-moiety provides the desired conformational constraint, while the N-terminal acetyl group serves as a permanent cap, preventing unwanted N-terminal modifications and mimicking a common feature in many bioactive peptides. While this building block is commercially available, understanding its synthesis provides deeper insight into its chemistry.[] A common synthetic route involves the alkylation of ethyl acetamidomalonate, followed by hydrolysis and enzymatic resolution to yield the desired L-enantiomer.[7][8] For the purposes of this protocol, we will proceed with the commercially sourced building block.
The Enzymatic Catalyst: Subtilisin-Derived Ligases (Peptiligase/Omniligase)
Expert Rationale: While several enzyme systems exist for peptide ligation, such as Sortase A, we have selected a subtilisin-derived engineered ligase (e.g., Peptiligase or Omniligase-1) for this workflow.[9][10]
-
Why not Sortase A? Sortase A is an excellent enzyme but requires a specific C-terminal recognition motif (e.g., LPXTG) on one fragment and an N-terminal glycine on the other.[11] This can leave a sequence "scar" unless further engineering or cleavage steps are introduced.
-
Why Peptiligase? Subtilisin-derived ligases recognize a C-terminal alkyl ester on the donor peptide and are highly efficient at ligating it to the free N-terminus of the acceptor peptide, regardless of the N-terminal residue.[10][12] This "traceless" ligation (no residual recognition sequence) is highly desirable for creating therapeutic candidates. These enzymes exhibit broad substrate scope and high catalytic efficiency in aqueous media under mild conditions.[9]
Workflow Overview: A Chemoenzymatic Convergence
Our approach is a convergent synthesis. Two key peptide fragments are prepared chemically and then joined enzymatically.
-
Peptide Fragment A (Acyl Donor): A peptide synthesized via SPPS and cleaved from the resin to yield a C-terminal methyl or ethyl ester. This ester is the recognition handle for the peptiligase enzyme.
-
Peptide Fragment B (Acyl Acceptor): A peptide containing the Ac-ΔLeu residue, synthesized via SPPS and cleaved to yield a free C-terminus and a free N-terminus, which will act as the nucleophile in the ligation reaction.
This overall workflow is depicted in the diagram below.
Caption: Chemoenzymatic Peptide Synthesis Workflow.
Part 2: Detailed Experimental Protocols
Trustworthiness through Validation: Each protocol includes critical checkpoints and expected outcomes. All reagents should be of high purity (peptide synthesis or HPLC grade). All steps involving organic solvents and TFA should be performed in a certified fume hood.
Protocol 2.1: Synthesis of Peptide Fragment A-OMe (Acyl Donor)
This protocol details the synthesis of a model C-terminal pentapeptide ester, H-Gly-Phe-Leu-Ser-Ala-OMe.
Rationale for Resin Choice: 2-Chlorotrityl chloride resin is used because it allows for cleavage under very mild acidic conditions that preserve acid-labile side-chain protecting groups and, more importantly, allows for cleavage directly into an alcohol to form the desired ester.[13]
-
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g loading)
-
Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Piperidine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Step-by-Step Methodology:
-
Resin Swelling: Swell 1 g of resin in DCM for 30 min in a fritted reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in minimal DCM.
-
Add the solution to the drained resin. Agitate for 2 hours.
-
Cap any unreacted sites by adding DCM/MeOH/DIPEA (80:15:5) and agitating for 30 min. Wash resin 3x with DMF, 3x with DCM, and dry.
-
-
Peptide Elongation (Fmoc-SPPS Cycle): For each subsequent amino acid (Ser, Leu, Phe, Gly):
-
Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 min. Drain. Repeat with fresh piperidine solution for 7 min.
-
Washing: Wash the resin thoroughly (6x with DMF).
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF for 5 min. Add this solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin (3x with DMF, 3x with DCM).
-
Checkpoint: Perform a Kaiser test to confirm complete coupling (beads should be colorless). If positive (blue beads), repeat the coupling step.
-
-
Final Fmoc Deprotection: After the final coupling (Fmoc-Gly-OH), perform the deprotection step as described above to yield the free N-terminus.
-
Cleavage to Methyl Ester:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a solution of 0.5% Trifluoroacetic acid (TFA) in DCM/MeOH (1:1 v/v). Caution: Highly corrosive.
-
Add 10 mL of the cleavage solution per gram of resin. Agitate for 30 minutes.
-
Filter the solution into a round-bottom flask containing 1 mL of pyridine (to neutralize the TFA).
-
Repeat the cleavage step twice more.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the crude peptide ester in cold diethyl ether, centrifuge, decant the ether, and dry the white solid.
-
-
-
Validation: Confirm the mass of the crude product H-Gly-Phe-Leu-Ser-Ala-OMe (Expected [M+H]⁺: 524.30) via LC-MS. Purity will be assessed before ligation.
Protocol 2.2: Synthesis of Fragment B with Ac-ΔLeu (Acyl Acceptor)
This protocol details the synthesis of a model N-terminal tripeptide, Ac-ΔLeu-Gly-Arg(Pbf)-OH.
-
Materials:
-
Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH (0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
Ac-4,5-dehydro-L-Leu-OH[]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Standard SPPS reagents (as above)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
-
Step-by-Step Methodology:
-
Resin Swelling: Swell 1 g of pre-loaded Wang resin in DMF for 30 min.
-
SPPS Cycle for Glycine: Perform the Fmoc deprotection and coupling cycle for Fmoc-Gly-OH as described in Protocol 2.1, using HATU/DIPEA as the coupling reagents.
-
Coupling of Ac-ΔLeu-OH:
-
Perform the final Fmoc deprotection on the N-terminal glycine.
-
Wash thoroughly with DMF.
-
Couple the Ac-ΔLeu-OH (1.5 eq.). Since its N-terminus is already acetylated, it is coupled like any other amino acid but without an Fmoc group. Use HATU (1.5 eq.) and DIPEA (3 eq.) in DMF. Agitate for 2-4 hours.
-
Causality: A longer coupling time and a more potent coupling agent like HATU are recommended for this sterically unique UAA to ensure the reaction goes to completion.
-
Checkpoint: A Kaiser test on the resin after this step should be negative (colorless), indicating no free primary amines remain.
-
-
Cleavage and Deprotection:
-
Wash the final resin with DMF, then DCM, and dry under vacuum.
-
Add 10 mL of cleavage cocktail per gram of resin. Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the resulting solid.
-
-
-
Validation: Confirm the mass of the crude product Ac-ΔLeu-Gly-Arg-OH (Expected [M+H]⁺: 427.25) via LC-MS.
Protocol 2.3: Peptiligase-Mediated Enzymatic Ligation
This protocol joins Fragment A-OMe and Fragment B to form the final octapeptide.
-
Materials:
-
Lyophilized crude Peptide Fragment A-OMe and Peptide Fragment B
-
Peptiligase/Omniligase-1 (commercially available)
-
Ligation Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)
-
1 M HCl for quenching
-
-
Step-by-Step Methodology:
-
Substrate Preparation:
-
Dissolve Peptide Fragment B (Acyl Acceptor) in Ligation Buffer to a final concentration of 10 mM. If solubility is an issue, add a minimal amount of ACN or DMSO (not to exceed 20% v/v).
-
Dissolve Peptide Fragment A-OMe (Acyl Donor) in a small amount of ACN/water and add it to the reaction mixture to a final concentration of 12 mM (1.2 equivalents). Rationale: A slight excess of the acyl donor is used to drive the reaction to completion.[9]
-
-
Enzyme Reconstitution & Addition: Reconstitute the lyophilized peptiligase in cold buffer according to the manufacturer's instructions. Add the enzyme to the reaction mixture. A typical enzyme loading is 0.1-0.5 mol% relative to the limiting substrate (Fragment B).
-
Ligation Reaction:
-
Incubate the reaction at 25-30 °C with gentle agitation.
-
Self-Validation/Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 5 µL) at time points (0, 1h, 2h, 4h, 8h). Quench the aliquot with 20 µL of 1 M HCl and analyze by analytical RP-UPLC/LC-MS. Look for the disappearance of the starting materials and the appearance of the product peak at the expected mass.
-
-
Reaction Quenching: Once the reaction has reached completion (typically >95% conversion in 4-8 hours), quench the entire reaction by acidifying to pH 2-3 with 1 M HCl. This will precipitate the enzyme and stop the reaction.
-
Enzyme Removal: Centrifuge the quenched reaction mixture at 10,000 x g for 10 min to pellet the precipitated enzyme. Collect the supernatant containing the final peptide product.
-
Part 3: Product Purification & Characterization
Preparative RP-HPLC Purification
The collected supernatant is diluted with 0.1% TFA in water and purified using a standard preparative reversed-phase HPLC system with a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution. Fractions are collected and analyzed by LC-MS to identify those containing the pure product.
Final Product Characterization
The pooled, pure fractions are lyophilized to yield a white, fluffy powder. The final product is characterized to confirm its identity and purity.
Final Product: Ac-ΔLeu-Gly-Arg-Gly-Phe-Leu-Ser-Ala-OH
| Parameter | Method | Expected Result |
| Identity | ESI-MS | Theoretical [M+H]⁺ = 932.52 |
| Purity | RP-UHPLC (214 nm) | >95% |
| Yield | Gravimetric | Variable, typically 60-80% based on limiting fragment |
| Table 1: Key Characterization Data for the Final Peptide. |
Analytical Data Interpretation:
-
Mass Spectrometry: The primary tool for confirming a successful ligation is observing a peak in the mass spectrum corresponding to the molecular weight of the final conjugated peptide.[14]
-
UHPLC: A purity assessment by UHPLC should show a single major peak, with the integration value representing the purity of the final product.[15] Comparing the retention time to the starting materials confirms the formation of a new, larger entity.
Conclusion and Field Insights
This application note details a robust and reliable chemoenzymatic methodology for producing peptides containing the conformationally constraining unnatural amino acid Ac-4,5-dehydro-L-leucine. By strategically combining the flexibility of SPPS with the clean efficiency of peptiligase-mediated ligation, researchers can access complex, modified peptides that are challenging to create through purely chemical or biological methods. This approach is highly adaptable for the synthesis of novel peptide therapeutics, enabling precise modifications to enhance stability, target affinity, and overall drug-like properties.[16] The mild, aqueous conditions of the enzymatic step make this strategy particularly suitable for sensitive sequences and scalable for preclinical and clinical development.
References
- Solid-phase synthesis of peptides containing bulky dehydroamino acids.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.RSC Medicinal Chemistry.
- Synthesis of Peptides.The Peptides, Volume 1.
- Recent Advances in Chemoenzymatic Peptide Syntheses.
- Synthesis of [4,5-DehydroLeu2]- and [3,4-DehydroPro6]-Locust Adipokinetic Hormone.Journal of the Chemical Society, Perkin Transactions 1.
- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives.Pharmaceuticals.
- Synthesis of non-canonical amino acids through dehydrogenative tailoring.
- Natural Occurring and Engineered Enzymes for Peptide Ligation and Cycliz
- Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules
- Peptides containing gamma,delta-dihydroxy-L-leucine.The Journal of Organic Chemistry.
- Chemoenzymatic peptide synthesis through enzyme-specific activ
- Engineered peptide ligases for cell signaling and bioconjugation.Current Opinion in Chemical Biology.
- Late-Stage Installation of Dehydroamino Acid Motifs into Peptides Enabled by an N-Chloropeptide Str
- Dehydroamino acid residues in bioactive natural products.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.International Journal of Science and Research Archive.
- Ac-4,5-dehydro-L-leucine.BOC Sciences.
- Sortase-Mediated Protein Ligation: A New Method for Protein Engineering.Journal of the American Chemical Society.
- The synthesis of peptides and proteins containing non-natural amino acids.Chemical Society Reviews.
- Challenges in the use of sortase and other peptide ligases for site-specific protein modific
- Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides.ChemRxiv.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More.BioPharmaSpec.
- Enzymatic synthesis of peptides containing unnatural amino acids.Biotechnology and Bioengineering.
- One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins.Comptes Rendus Chimie.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Subtiligase-Catalyzed Peptide Ligation.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
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- 2. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]
- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of [4,5-dehydroLeu2]- and [3,4-dehydropro6]-locust adipokinetic hormone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
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Comprehensive Analytical Strategies for Peptides Incorporating Ac-4,5-dehydro-Leu-OH
An Application Guide:
Authored by: Senior Application Scientist, Gemini Labs
Abstract
The incorporation of non-canonical amino acids, such as α,β-dehydroamino acids, into peptides is a pivotal strategy in modern drug discovery for enhancing structural rigidity, metabolic stability, and biological activity.[1] Ac-4,5-dehydro-leucine-OH (ΔLeu) is one such residue that introduces a unique set of analytical challenges due to its unsaturated nature, potential for geometric isomerism, and influence on peptide conformation. This guide provides a comprehensive suite of analytical methodologies for the robust characterization of synthetic peptides containing an N-terminally acetylated 4,5-dehydro-leucine residue. We present detailed protocols and field-proven insights for chromatographic separation, mass spectrometric identification, and definitive structural elucidation by NMR spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific peptide sequences.
Introduction: The Analytical Imperative for Dehydro-Peptides
α,β-Dehydroamino acids are found in a variety of natural products, including antibiotics and antitumoral agents, where their presence is often crucial for bioactivity.[2] The defining feature of these residues is a carbon-carbon double bond within the amino acid backbone, which imparts significant conformational constraints.[3][4] Unlike its saturated counterpart, the Cα-Cβ bond in dehydroleucine cannot rotate freely, leading to a more planar and rigid local structure. This rigidity can lock a peptide into a desired bioactive conformation but also introduces the possibility of Z and E geometric isomers, which may have different biological activities and must be separated and characterized.
Furthermore, the N-terminal acetyl group (Ac-) prevents analysis by traditional Edman degradation, which requires a free primary amine.[5][6] Therefore, a multi-faceted analytical approach leveraging modern chromatographic and spectroscopic techniques is not just recommended, but essential for unequivocal characterization. This document outlines an integrated workflow for purity assessment, identity confirmation, and detailed structural analysis.
Chromatographic Analysis: Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment for synthetic peptides.[7][8] For peptides containing Ac-4,5-dehydro-Leu-OH, the primary chromatographic challenge is resolving the potential Z and E geometric isomers, which can exhibit subtle differences in hydrophobicity.
Causality of Method Development:
-
Stationary Phase: A C18 stationary phase is the standard starting point due to its versatility in separating peptides based on hydrophobicity. The increased planarity of the dehydro-leucine residue may slightly increase its interaction with the stationary phase compared to standard leucine.
-
Mobile Phase: A low-ionic-strength acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is used to ensure sharp peak shapes by protonating acidic residues and providing a counter-ion for basic residues.
-
Temperature: Column temperature is a critical parameter for resolving closely eluting isomers. Increasing the temperature can alter selectivity and improve peak shape by reducing mobile phase viscosity. A temperature screen (e.g., 30°C, 40°C, 50°C) is highly recommended during method development.
-
Gradient: A shallow gradient is essential to maximize the resolution between the target peptide and any closely related impurities, including geometric isomers.[9]
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// Define edges start -> screening; screening -> evaluation; evaluation -> final_method [label="Yes"]; evaluation -> optimize_gradient [label="No"]; optimize_gradient -> optimize_temp; optimize_temp -> screening [label="Re-screen"]; optimize_gradient -> fail [label="No Improvement"]; optimize_temp -> fail [label="No Improvement"]; } } Caption: Workflow for HPLC/UPLC method development.
Protocol 2.1: UPLC Purity and Isomer Analysis
-
System Preparation:
-
System: UPLC system equipped with a UV/PDA detector.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Column: Acquity UPLC BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes at the initial flow rate.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 220 nm and 280 nm. The dehydro-residue may exhibit absorbance at higher wavelengths due to conjugation.
-
Gradient Program: See Table 1.
-
-
Data Analysis & System Suitability:
-
Integrate all peaks detected at 220 nm.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Self-Validation: The resolution between any observed isomers should be >1.5. The peak tailing factor for the main peak should be between 0.9 and 1.5.
-
Table 1: Example UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|---|
| 0.0 | 0.3 | 95.0 | 5.0 | Initial |
| 1.0 | 0.3 | 95.0 | 5.0 | 6 |
| 15.0 | 0.3 | 55.0 | 45.0 | 6 |
| 16.0 | 0.3 | 5.0 | 95.0 | 6 |
| 18.0 | 0.3 | 5.0 | 95.0 | 6 |
| 18.1 | 0.3 | 95.0 | 5.0 | 6 |
| 20.0 | 0.3 | 95.0 | 5.0 | 6 |
Mass Spectrometry: Identity Confirmation and Sequencing
Mass spectrometry (MS) is indispensable for confirming the molecular weight of the peptide and, via tandem MS (MS/MS), elucidating its amino acid sequence.[10] Electrospray ionization (ESI) is the preferred method for peptide analysis.
Causality of Experimental Choices:
-
High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers are crucial. They provide a highly accurate mass measurement of the precursor ion, allowing for confirmation of the elemental composition and distinguishing the target peptide from impurities with small mass differences.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is the most common fragmentation technique.[11] It typically cleaves the peptide backbone amide bonds, producing b- and y-type fragment ions. The presence of the dehydro-leucine residue is not expected to drastically alter standard fragmentation pathways, but its specific location can be confirmed by the mass difference between adjacent fragment ions. The acetylated N-terminus will result in a b1 ion with a mass corresponding to Acetyl + N-terminal amino acid residue.
-
Data-Dependent Acquisition (DDA): This is an efficient method where the mass spectrometer automatically selects the most abundant precursor ions from a full MS scan for subsequent MS/MS fragmentation.[12]
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// Define edges lc_eluent -> esi; esi -> ms1; ms1 -> dda; dda -> ms2; ms2 -> sequence; ms1 -> sequence [style=dashed, label="Precursor Mass"]; } } Caption: Integrated workflow for LC-MS/MS analysis.
Protocol 3.1: LC-MS/MS for Identity and Sequence Confirmation
-
System: A UPLC system (as described in Protocol 2.1) coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Synapt G2-Si).
-
MS Parameters (Example for Q-Exactive):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temp: 275 °C.
-
Full MS Scan Range: 200–2000 m/z.
-
Full MS Resolution: 70,000.
-
MS/MS Scan Resolution: 17,500.
-
Collision Energy (CID): Normalized Collision Energy (NCE) stepped at 25, 30, 35.
-
-
Acquisition Method:
-
Use a Data-Dependent Acquisition (DDA) method to acquire MS/MS spectra for the top 5 most intense ions from each full MS scan.
-
Enable dynamic exclusion to prevent repeated fragmentation of the same ion.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the target peptide.
-
Verify that the measured monoisotopic mass is within 5 ppm of the theoretical mass.
-
Analyze the MS/MS spectrum. Identify the b- and y-ion series to confirm the amino acid sequence. The mass of the dehydro-leucine residue is 113.0844 Da (monoisotopic), which is 2.0156 Da less than a standard leucine/isoleucine residue.
-
NMR Spectroscopy: Definitive Structural Elucidation
While MS can confirm the sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally proving the presence and, crucially, the stereochemistry (Z or E) of the 4,5-dehydro-leucine residue.[13]
Causality of NMR Experiment Selection:
-
1D ¹H NMR: Provides the initial overview. The key diagnostic signals are the vinyl protons (Hδ and Hγ) of the dehydro-leucine residue, which appear in a distinct downfield region (typically 5-7 ppm) compared to other amino acid protons.[14]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system. It will clearly connect the vinyl protons to the β-protons of the dehydro-leucine, confirming their origin.[15]
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for determining stereochemistry. It detects protons that are close to each other in space (<5 Å). For the ΔLeu residue:
-
In the Z-isomer , a strong NOE is expected between the Cγ-H and the Cα-H.
-
In the E-isomer , a strong NOE is expected between the Cγ-H and the backbone amide N-H.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming the chemical shifts of the sp² carbons of the double bond.
Protocol 4.1: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 1-3 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a water suppression pulse sequence). DMSO-d₆ is often preferred as it allows observation of all exchangeable amide protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (≥ 500 MHz).[13]
-
1D ¹H: Standard proton spectrum.
-
2D TOCSY: Use a mixing time of 80 ms to allow magnetization transfer throughout the spin systems.
-
2D NOESY: Use a mixing time of 200-300 ms to observe key through-space correlations.
-
2D ¹H-¹³C HSQC: Standard parameters for carbon correlation.
-
-
Data Analysis:
-
Assign all proton and carbon signals for the Ac-4,5-dehydro-Leu-OH residue using the combination of TOCSY and HSQC spectra.
-
Analyze the NOESY spectrum to identify the key spatial correlations that distinguish the Z and E isomers, as depicted in the diagram above. The Z isomer is generally the more thermodynamically stable and thus more common form.[2]
-
Table 2: Typical NMR Chemical Shifts for (Z)-ΔLeu Residue
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Cα-H | ~4.5 - 5.0 | ~50 - 55 |
| Cβ-H₂ | ~2.2 - 2.6 | ~30 - 35 |
| Cγ-H | ~6.0 - 6.5 | ~125 - 130 |
| Cδ | N/A | ~135 - 140 |
| Cε-H₃ | ~1.8 - 2.0 | ~20 - 25 |
| Cζ-H₃ | ~1.8 - 2.0 | ~20 - 25 |
Note: Exact chemical shifts are highly dependent on the peptide sequence and solvent.
Complementary Spectroscopic Techniques
While not primary identification tools, UV-Visible and FTIR spectroscopy can provide valuable complementary data.
-
UV-Visible Spectroscopy: The α,β-unsaturated amide system in the dehydro-leucine residue creates a chromophore that typically absorbs UV light at a longer wavelength (around 240-280 nm) than a standard peptide bond (~220 nm). This can be a useful diagnostic feature.[16]
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy can identify the characteristic vibrations of the peptide. The C=C stretching vibration of the dehydro-residue is expected to appear in the 1620-1680 cm⁻¹ region, often overlapping with the strong Amide I band.[17][18]
Stability and Handling
Peptides containing dehydroamino acids require careful handling.
-
Photoisomerization: The double bond can potentially isomerize between Z and E forms upon prolonged exposure to UV light. Samples should be stored in the dark.
-
Reactivity: The double bond is an electrophilic Michael acceptor. Peptides containing dehydro-residues can be susceptible to covalent modification by nucleophiles, particularly thiols (e.g., from cysteine residues or reagents like dithiothreitol).[1] This reactivity should be considered when planning subsequent biological assays or formulation studies.
Conclusion
The successful characterization of peptides containing Ac-4,5-dehydro-Leu-OH is an exercise in analytical synergy. It requires an orthogonal approach where high-resolution chromatography confirms purity and separates isomers, mass spectrometry validates identity and sequence, and NMR spectroscopy provides the definitive structural proof, including the critical assignment of geometric stereochemistry. By understanding the principles behind each technique and following robust, self-validating protocols, researchers can confidently characterize these complex and promising therapeutic candidates.
References
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Stachel, S. J., et al. (2014). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids, 46(10), 2289-2306. [Link]
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Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. [Link]
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Ortega, M. A., et al. (2026). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society. [Link]
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Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96. [Link]
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Thormann, M., & Hofmann, H.-J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1–2), 79–96. [Link]
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Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3-44. [Link]
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Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
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Chepanoske, C. L., et al. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Chromatography A, 1216(10), 1935-1941. [Link]
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Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1283. [Link]
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Varghese, R. J., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(18), 3359. [Link]
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Bowers, A. A., et al. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Organic Letters, 22(15), 5890-5894. [Link]
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Egertson, J. D., et al. (2013). Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. Journal of Proteome Research, 12(1), 228-239. [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
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Rink, R., et al. (2010). Production of Dehydroamino Acid-Containing Peptides by Lactococcus lactis. Applied and Environmental Microbiology, 76(14), 4855-4857. [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
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Reverter, D., et al. (2021). Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. Analytical Chemistry, 93(1), 587-595. [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
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Singh, Y., & Kumar, R. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(2), 1-12. [Link]
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Addo, F. K., et al. (2022). Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. Journal of Proteome Research, 21(3), 817-826. [Link]
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Ahn, H. C., et al. (2013). Structural Characterization of Membrane Proteins and Peptides by FTIR and ATR-FTIR Spectroscopy. Journal of the American Chemical Society, 135(6), 2189-2195. [Link]
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Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
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Wang, Y., et al. (2017). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Journal of Chromatographic Science, 55(1), 93-100. [Link]
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Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-335. [Link]
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Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
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Subramanian, R., & Webb, A. G. (1998). On-line NMR detection of amino acids and peptides in microbore LC. Analytical Chemistry, 70(13), 2454-2458. [Link]
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Eeltink, S., et al. (2007). Separation of five pairs of peptide isomers using a -cyclodextrin column. Journal of Chromatography A, 1142(1), 118-123. [Link]
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Feng, J., et al. (2022). Optimal peptide quantification via machine learning enhanced fragment ion ranking in DIA-MS proteomics. bioRxiv. [Link]
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Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. [Link]
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Wishart, D. S., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
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Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]
-
Li, Y., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(36), 22359-22365. [Link]
-
Wrodycka, B., et al. (2019). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 24(21), 3848. [Link]
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Rudowska, M., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1335-1341. [Link]
-
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-
University of Wisconsin-Madison. (n.d.). Structure determination of a 20 amino acid peptide by NMR. [Link]
-
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-
Aydoğan, C., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462828. [Link]
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Application Note: Mass Spectrometry Analysis of Peptides Containing N-acetyl-4,5-dehydro-leucine
Abstract
The incorporation of non-standard amino acids, such as 4,5-dehydro-leucine (DHL), into peptide structures is a rapidly expanding field in drug discovery and chemical biology. These modifications can confer unique conformational properties and enhanced biological activity. However, the structural elucidation of such peptides presents a significant analytical challenge. This application note provides a comprehensive guide and detailed protocol for the robust analysis of peptides containing N-acetyl-4,5-dehydro-leucine (Ac-DHL) using high-resolution mass spectrometry (HRMS). We will delve into the unique fragmentation patterns induced by the unsaturated side chain and offer optimized instrument parameters for confident identification and sequencing. This guide is intended for researchers, chemists, and mass spectrometrists working on the characterization of novel peptide therapeutics and biomolecules.
Introduction: The Challenge of Unsaturated Amino Acids
Unsaturated amino acids are valuable tools for modulating peptide structure and function. The presence of a double bond in the side chain, as in 4,5-dehydro-leucine, introduces conformational rigidity and can serve as a chemical handle for further modifications. From a mass spectrometry perspective, however, this unsaturation complicates structural analysis. Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can induce fragmentation pathways that are different from those of their saturated counterparts. The double bond can facilitate unique neutral losses or rearrangements, making sequence determination by conventional means unreliable without a specific analytical strategy.
The primary challenge lies in distinguishing the dehydro-leucine residue from isobaric or isomeric amino acids and pinpointing the exact location of the unsaturation within the peptide sequence. A robust mass spectrometry method must not only confirm the overall mass of the peptide but also generate specific fragment ions that serve as a diagnostic signature for the 4,5-dehydro-leucine residue.
Theoretical Background: Fragmentation of Ac-4,5-dehydro-leu-oh Peptides
In electrospray ionization (ESI) mass spectrometry, peptides are typically protonated at basic residues or the N-terminus, forming precursor ions ([M+H]+, [M+2H]2+, etc.). Subsequent tandem mass spectrometry (MS/MS) fragments these precursors to reveal sequence information. The most common fragments are b- and y-ions, which arise from cleavage of the amide bonds along the peptide backbone.
The presence of the 4,5-dehydro-leucine side chain introduces two key features that influence fragmentation:
-
Localization of the Double Bond: The double bond is located at the end of the side chain (positions 4 and 5), which is relatively remote from the peptide backbone.
-
Potential for Specific Neutral Losses: The unsaturated side chain can undergo unique fragmentation reactions upon collisional activation. A key anticipated fragmentation is the loss of the terminal isopropenyl group from the side chain.
Under CID/HCD conditions, we hypothesize that in addition to the standard b- and y-ion series, peptides containing Ac-4,5-dehydro-leu-oh will exhibit a characteristic neutral loss from the side chain. This provides a diagnostic marker for the presence and location of the modified residue. The high resolution and mass accuracy of Orbitrap or Q-TOF instruments are critical for resolving these specific fragments from other possible ions and confirming their elemental composition.
Experimental Workflow and Protocol
This section details a complete protocol for the analysis of a model peptide, Ac-Y-DHL-F-NH₂ , to illustrate the methodology.
Overall Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to final data interpretation.
Caption: Workflow for Ac-DHL Peptide Analysis.
Materials and Reagents
-
Model Peptide (e.g., Ac-Y-DHL-F-NH₂): Custom synthesis.
-
Acetonitrile (ACN): LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid (FA): LC-MS grade, 99% or higher purity.
-
Eppendorf tubes or HPLC vials.
-
Calibrated pipettes.
Sample Preparation Protocol
-
Stock Solution Preparation: Dissolve the lyophilized peptide in 50% ACN / 0.1% FA to create a 1 mM stock solution. Vortex briefly to ensure complete dissolution.
-
Working Solution for Infusion: Dilute the stock solution with 50% ACN / 0.1% FA to a final concentration of 1-5 µM. This concentration is typically sufficient for generating a stable signal via direct infusion.
-
Sample Loading: Load the working solution into a syringe for direct infusion into the mass spectrometer's ESI source.
Mass Spectrometry Instrumentation and Settings
The following parameters are recommended starting points and should be optimized for the specific instrument and peptide being analyzed.
| Parameter | Thermo Scientific™ Q Exactive™ HF | Sciex TripleTOF® 6600 |
| Ion Source | ESI | Turbo V™ |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.5 kV | 5500 V |
| Capillary Temp. | 275 °C | 450 °C |
| Infusion Flow Rate | 3-5 µL/min | 5-10 µL/min |
| MS1 Resolution | 120,000 | N/A (TOF) |
| MS1 AGC Target | 3e6 | N/A |
| MS1 Scan Range | 150-1500 m/z | 100-1500 m/z |
| MS/MS Trigger | TopN = 1 | Information Dependent Acquisition (IDA) |
| Isolation Window | 1.2 Da | 1 Da |
| Activation Type | HCD | CID |
| Collision Energy | Stepped NCE: 20, 30, 40 | Rolling Collision Energy |
| MS/MS Resolution | 30,000 | N/A (TOF) |
| MS/MS AGC Target | 1e5 | N/A |
Rationale for Parameter Choices:
-
High Resolution (MS1 & MS/MS): Essential for accurate mass measurement of the precursor and fragment ions, allowing for confident elemental composition determination and differentiation from isobaric species.
-
Stepped Collision Energy (NCE): Applying a range of collision energies in a single experiment ensures that both low-energy (e.g., backbone cleavages) and high-energy (e.g., side-chain cleavages) fragmentation pathways are observed, maximizing sequence coverage and identifying unique fragments.
Data Analysis and Interpretation
For our model peptide, Ac-Y-DHL-F-NH₂ , the monoisotopic mass of the neutral species is 522.28 Da. The primary precursor ion observed in the MS1 spectrum will be the [M+H]⁺ ion at m/z 523.29.
Expected Fragmentation Pattern
Upon MS/MS fragmentation, we expect to see the standard b- and y-ions. The key is to analyze the mass shifts corresponding to the Ac-DHL residue.
| Ion Type | Sequence | Calculated m/z |
| b₂ | Ac-Tyr | 207.09 |
| b₃ | Ac-Tyr-DHL | 318.17 |
| y₁ | Phe-NH₂ | 165.09 |
| y₂ | DHL-Phe-NH₂ | 276.17 |
Identifying the Diagnostic Signature of DHL
The most critical aspect of the analysis is identifying fragments that are unique to the 4,5-dehydro-leucine residue. The double bond in the side chain is susceptible to cleavage upon collisional activation.
Caption: Diagnostic fragmentation of the DHL side chain.
-
Diagnostic Neutral Loss: A key signature is the neutral loss of isoprene (C₅H₈, mass = 68.06 Da) from the precursor or fragment ions containing the DHL residue. For example, look for an ion corresponding to [M+H - 68.06]⁺. This is a highly specific indicator of the DHL modification.
-
Immonium Ion: A low-mass diagnostic ion for DHL may be observed at m/z 84.08 (C₆H₁₀N⁺). This immonium-type ion can help confirm the presence of DHL, although immonium ions for leucine and isoleucine are also close in mass (m/z 86.10), requiring high mass accuracy to distinguish.
By combining the evidence from the standard b/y ion series with the presence of the diagnostic neutral loss and/or immonium ion, the sequence and the location of the Ac-4,5-dehydro-leu-oh residue can be confirmed with high confidence.
Conclusion
The analysis of peptides containing non-standard amino acids like Ac-4,5-dehydro-leu-oh requires a specialized approach that goes beyond standard peptide sequencing. By leveraging high-resolution mass spectrometry and optimizing fragmentation conditions, it is possible to generate rich MS/MS spectra that contain both backbone fragmentation information and unique, diagnostic ions derived from the modified side chain. The protocol and data interpretation strategy outlined in this application note provide a robust framework for the confident characterization of these novel and important biomolecules, accelerating research and development in peptide-based therapeutics.
References
- Journal of the American Society for Mass Spectrometry.Fragmentation of Peptides Containing Unsaturated Amino Acids. Provides insights into how double bonds influence peptide fragmentation. [https://pubs.acs.org/journal/jasms]
- Mass Spectrometry Reviews.A review of tandem mass spectrometry for peptide and protein identification. Covers the fundamental principles of peptide fragmentation in mass spectrometry. [https://onlinelibrary.wiley.com/journal/10982787]
- Thermo Fisher Scientific.Orbitrap Technology for High-Resolution Mass Spectrometry. Details the principles and advantages of using high-resolution Orbitrap mass analyzers. [https://www.thermofisher.com/us/en/home/industrial/mass-spectrometry/liquid-chromatography-mass-spectrometry-lc-ms/lc-ms-learning-center/orbitrap-mass-analyzer-technology.html]
- Journal of Organic Chemistry.Synthesis and Reactivity of Dehydroamino Acids. Discusses the chemical properties and stability of unsaturated amino acids, which can inform fragmentation behavior. [https://pubs.acs.org/journal/joceah]
Troubleshooting & Optimization
preventing racemization during Ac-4,5-dehydro-leu-oh incorporation
A Guide to Preventing Racemization and Other Side Reactions
Welcome to the Technical Support Center for advanced peptide synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers incorporating the specialized amino acid, N-acetyl-4,5-dehydro-L-leucine (Ac-4,5-dehydro-Leu-OH). We move beyond standard protocols to explain the underlying chemical principles, empowering you to optimize your synthetic outcomes.
Understanding the Challenge: The Chemistry of Ac-4,5-dehydro-Leu-OH
The incorporation of Ac-4,5-dehydro-Leu-OH presents a unique set of challenges primarily due to two structural features: the N-acetyl group and the α,β-unsaturation in the side chain. The N-acetyl group, unlike standard Fmoc or Boc protecting groups, significantly increases the propensity for racemization during the carboxyl group activation step. This occurs through the formation of a highly racemizable azlactone (oxazolone) intermediate. The double bond introduces the potential for Z/E isomerization and other side reactions if not handled under appropriate conditions.
This guide will provide you with the knowledge and tools to navigate these challenges and successfully incorporate Ac-4,5-dehydro-Leu-OH with minimal loss of stereochemical integrity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the incorporation of Ac-4,5-dehydro-Leu-OH in a question-and-answer format.
Question 1: I'm observing significant epimerization of the Ac-4,5-dehydro-Leu-OH residue in my peptide. What is the primary cause and how can I mitigate it?
Answer:
The primary cause of epimerization is the formation of a planar, achiral azlactone intermediate upon activation of the N-acetylated carboxyl group. This intermediate is readily deprotonated at the α-carbon, leading to racemization.
To mitigate this, you must carefully select your coupling reagents and conditions to either minimize the lifetime of the activated species or favor a pathway that outcompetes azlactone formation.
Recommended Solutions:
-
Utilize a Carbodiimide with a High-Efficiency Additive: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[1][2][3] OxymaPure is generally more effective than 1-hydroxybenzotriazole (HOBt) at suppressing racemization.[3] The additive rapidly converts the highly reactive O-acylisourea intermediate into a less racemization-prone active ester.
-
Employ Onium Salt-Based Reagents: Reagents like HBTU, TBTU, and particularly HATU and COMU, are designed for efficient coupling with low racemization.[1][4] COMU, which incorporates an Oxyma moiety, is an excellent choice as it is both highly reactive and has a good safety profile.[1]
-
Control the Stoichiometry: Avoid using an excess of the coupling reagent, as this can sometimes lead to side reactions. Equimolar amounts of the amino acid, coupling reagent, and additive are a good starting point.[4]
-
Mind the Base: The choice and amount of base are critical. For onium salt couplings, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is standard. However, for particularly racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[5] Use the minimum amount of base necessary to facilitate the reaction.
Question 2: I'm concerned about the potential for Z/E isomerization of the double bond in dehydroleucine during coupling. How can I prevent this?
Answer:
While less common than racemization, isomerization of the double bond can occur, particularly under harsh or prolonged basic conditions. The key is to employ reaction conditions that are both rapid and as close to neutral as possible.
Preventative Measures:
-
Pre-activation with Minimal Delay: If using a pre-activation step, ensure the activated amino acid is used immediately. Prolonged exposure of the activated species to the reaction mixture, especially in the presence of base, can increase the risk of isomerization.
-
Optimized Base Selection: As with racemization, the choice of base is important. A weaker base like NMM might be preferable to stronger bases like DBU or DIPEA if isomerization is a concern.
-
Uronium/Aminium Reagents for Rapid Coupling: The high reactivity of reagents like HATU and COMU leads to shorter reaction times, which can minimize the window for side reactions like isomerization.[1]
Question 3: My coupling yields are low when incorporating Ac-4,5-dehydro-Leu-OH. What could be the issue?
Answer:
Low coupling yields can stem from several factors, including steric hindrance and competing side reactions.
Troubleshooting Steps:
-
Assess Steric Hindrance: The bulky isobutylidene group of dehydroleucine can present steric challenges, especially when coupling to a sterically hindered N-terminal amino group on the peptide resin.
-
Increase Coupling Time and/or Temperature (with caution): While higher temperatures can increase reaction rates, they can also exacerbate racemization.[1][6] If you need to increase the temperature, do so incrementally (e.g., from room temperature to 35-40°C) and for the shortest time necessary. Microwave-assisted peptide synthesis can be beneficial here, but conditions must be carefully optimized to avoid racemization.[5][6]
-
Switch to a More Potent Coupling Reagent: If a DIC/OxymaPure system is proving inefficient, consider switching to a more powerful onium salt like HATU or COMU.[1] For extremely difficult couplings, reagents like PyBrOP have been used, but these should be employed judiciously due to their high reactivity and potential for side reactions.
-
Consider a Double Coupling: Repeating the coupling step can help drive the reaction to completion. Ensure thorough washing between couplings to remove any byproducts.
Comparative Data: Coupling Reagent Performance
The following table summarizes the general performance of various coupling reagents in the context of preventing racemization, particularly for challenging amino acids. While specific data for Ac-4,5-dehydro-Leu-OH is limited, these trends provide a strong basis for reagent selection.
| Coupling Reagent System | Relative Coupling Efficiency | Racemization Suppression | Key Considerations |
| DIC / HOBt | Good | Good | A classic combination, but HOBt has safety concerns.[1] |
| DIC / OxymaPure | Very Good | Excellent | Generally superior to HOBt in suppressing racemization; safer.[2][3] |
| HBTU / DIPEA | Very Good | Very Good | A widely used and effective onium salt.[4] |
| HATU / DIPEA | Excellent | Excellent | More reactive than HBTU, often leading to cleaner and faster couplings.[1] |
| COMU / DIPEA | Excellent | Excellent | High reactivity similar to HATU with the added benefit of an integrated Oxyma moiety and a better safety profile.[1] |
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on the specific peptide sequence and solid support.
Protocol 1: Optimized Coupling of Ac-4,5-dehydro-Leu-OH using DIC/OxymaPure
This protocol is designed to minimize racemization through the use of a highly effective additive.
Materials:
-
Ac-4,5-dehydro-Leu-OH
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Ac-4,5-dehydro-Leu-OH (2-3 equivalents relative to resin loading) and OxymaPure (2-3 equivalents) in a minimal amount of DMF.
-
Add DIC (2-3 equivalents) to the amino acid/OxymaPure solution and allow to pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Add DIPEA or NMM (2-3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate method.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency Coupling using COMU
This protocol is recommended for sterically hindered couplings or when maximum efficiency is required.
Materials:
-
Ac-4,5-dehydro-Leu-OH
-
Peptide-resin with a free N-terminal amine
-
COMU®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Ac-4,5-dehydro-Leu-OH (2-3 equivalents) and COMU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the amino acid/COMU solution.
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key chemical processes and recommended workflow for successful Ac-4,5-dehydro-Leu-OH incorporation.
Caption: Optimized workflow for coupling Ac-4,5-dehydro-Leu-OH.
References
-
Luxembourg Bio Technologies. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Luxembourg Bio Technologies. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Subirós-Funosas, R., et al. (2013).
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. (2023). Molecules, 28(1), 358.
- Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 67(21), 7517-7520.
- Collins, J. M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Carpino, L. A., et al. (1994). A two-phase approach for oligopeptide synthesis. A high-yield and low-racemization procedure for peptide synthesis. The Journal of Organic Chemistry, 59(1), 12-14.
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Michael Addition to Dehydroleucine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of Michael addition reactions to dehydroleucine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful carbon-carbon and carbon-heteroatom bond-forming reaction. Here, we address common challenges and fundamental questions to help you achieve higher yields, better selectivity, and more robust results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and strategic choices for designing your reaction.
Q1: What are the fundamental components of the Michael addition to dehydroleucine, and why is this reaction significant?
A: The Michael addition is a conjugate addition reaction. In this specific context, it involves the 1,4-addition of a nucleophile (the Michael donor ) to an α,β-unsaturated amino acid, dehydroleucine (the Michael acceptor ).[1][2] The reaction is typically facilitated by a base or catalyst.
-
Michael Acceptor: The dehydroleucine derivative contains an electron-withdrawing group (typically a carboxylate ester or amide) in conjugation with a carbon-carbon double bond. This conjugation polarizes the molecule, making the β-carbon electrophilic and susceptible to nucleophilic attack.[2]
-
Michael Donor: The nucleophile, which can be a carbon-based species (like an enolate) or a heteroatom (like a thiol or amine).[3]
-
Catalyst/Base: A substance that generates the active nucleophile (e.g., by deprotonating a pro-nucleophile) or activates the acceptor.[3]
This reaction is crucial in synthetic chemistry, particularly for the asymmetric synthesis of non-proteinogenic amino acids, which are vital building blocks for peptides, natural products, and pharmaceuticals.[3]
Q2: How do I select the most appropriate Michael donor for my dehydroleucine substrate?
A: The choice of donor is critical and is governed by the principle of "soft" nucleophiles preferentially adding to the "soft" electrophilic β-carbon of the acceptor.[2]
-
"Soft" Nucleophiles (Ideal Donors): These are highly polarizable and less basic. They are the best choice for achieving high yields of the desired 1,4-adduct.[2][4] Excellent examples include:
-
Thiolates (R-S⁻): Generated from thiols, they are exceptionally effective.
-
Enolates of 1,3-dicarbonyl compounds: Malonic esters and β-ketoesters are sufficiently acidic to be deprotonated by mild bases, forming stabilized, soft enolates.[5][6]
-
Organocuprates (Gilman reagents, R₂CuLi): These are classic soft carbon nucleophiles that give almost exclusive 1,4-addition.[1]
-
Amines and Azides: These are effective heteroatom nucleophiles for aza-Michael additions.[7]
-
-
"Hard" Nucleophiles (Poor Donors): These are highly basic, less polarizable, and tend to attack the "harder" electrophilic carbonyl carbon in a competing 1,2-addition.[8] Examples to use with caution or avoid include:
-
Grignard Reagents (RMgX) and Organolithiums (RLi): These strongly basic reagents predominantly yield the 1,2-addition product.[1][4]
-
Simple Ketone/Aldehyde Enolates: Enolates stabilized by only one carbonyl group are stronger bases and can lead to a mixture of products or poor yields for the Michael addition.[4][6][9]
-
Q3: What is the role of the base/catalyst, and how do I choose one?
A: The base's primary role is to deprotonate the Michael donor, generating the active nucleophile (e.g., an enolate).[1] The reaction can often be run with a catalytic amount of base, especially if the resulting product is less acidic than the starting donor.[2][5]
The choice of base depends on the pKa of the Michael donor:
| Base Type | Examples | Recommended For | Rationale |
| Strong, Non-nucleophilic Bases | DBU, DBN | General purpose, especially with moderately acidic donors. | High basicity ensures efficient deprotonation, while steric bulk minimizes side reactions. |
| Alkali Metal Alkoxides | NaOEt, KOtBu | 1,3-Dicarbonyl compounds (e.g., malonic esters). | The corresponding alkoxide of the ester group is often used to prevent transesterification side reactions.[5] |
| Amine Bases | Triethylamine (Et₃N), DIPEA | Activating Michael acceptors or with highly acidic donors. | Mild bases suitable for sensitive substrates. Can also be part of bifunctional organocatalyst systems.[3] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃ | A wide range of donors. | Often used in polar aprotic solvents; their heterogeneous nature can simplify workup.[3] |
| Organocatalysts | Proline derivatives, Thioureas | Asymmetric Michael additions. | These catalysts can activate the Michael acceptor (via iminium ion formation) and/or the donor, controlling the stereochemical outcome.[10][11] |
Q4: How does the choice of solvent affect the reaction outcome?
A: The solvent can significantly influence reaction rates and selectivity by affecting the solubility of reagents and the stability of charged intermediates.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are generally good choices as they effectively solvate the cationic counter-ion of the enolate, leaving the nucleophilic anion more reactive.
-
Protic Solvents (e.g., Ethanol, Water): While sometimes effective, protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. However, reactions in water using specialized catalysts are a key area of green chemistry.[12][13]
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): These are often used in asymmetric organocatalysis, where specific catalyst-substrate interactions are required to achieve high stereoselectivity.[3]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction shows low or no conversion. What are the likely causes and solutions?
A: This is a common issue with several potential root causes.
-
Cause 1: Inappropriate Base. The base may be too weak to deprotonate your Michael donor effectively.
-
Solution: Switch to a stronger base. If you are using Et₃N with a malonic ester, consider moving to a stronger base like DBU or an alkoxide like NaOEt.
-
-
Cause 2: Inactive Catalyst. If using an organocatalyst, it may be poisoned by impurities (e.g., water, acid).
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and properly stored catalysts.
-
-
Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be met.
-
Solution: While many Michael additions run at room temperature, gently heating the reaction (e.g., to 40-60 °C) can increase the rate.[14] However, be aware that excessive heat can promote side reactions or decomposition.
-
-
Cause 4: Steric Hindrance. A bulky Michael donor or a sterically hindered dehydroleucine derivative can slow the reaction.
-
Solution: You may need to use more forcing conditions (stronger base, higher temperature, longer reaction time) or reconsider your synthetic strategy.
-
Troubleshooting Workflow: Low Conversion
Caption: A decision-making workflow for troubleshooting low-yield Michael additions.
Q2: I'm observing significant side products. How can I improve selectivity for the 1,4-adduct?
A: The primary side product is often from the competing 1,2-addition to the carbonyl group.
-
Cause: "Hard" Nucleophile. As discussed in FAQ 2, strongly basic, "hard" nucleophiles favor 1,2-addition.[8]
-
Cause: Kinetic vs. Thermodynamic Control. 1,2-addition is often faster (kinetically favored), while 1,4-addition is more stable (thermodynamically favored).[1]
-
Solution: Ensure your reaction conditions allow for equilibration to the thermodynamic product. This may involve using a reversible nucleophilic addition (with a weak base) or running the reaction at a slightly elevated temperature to allow the kinetic product to revert and form the more stable 1,4-adduct.[1]
-
Q3: The reaction is messy, and I'm seeing polymerization of the dehydroleucine acceptor. How can I prevent this?
A: Dehydroleucine and other activated olefins can polymerize under basic conditions.[2]
-
Cause: Excessively Strong Base or High Temperature. Harsh conditions can initiate anionic polymerization.
-
Solution 1: Use a Catalytic Amount of Base. A stoichiometric amount of a very strong base is often unnecessary and detrimental. Using only 0.1-0.2 equivalents of base is often sufficient.[5]
-
Solution 2: Slow Addition. Add the base or the Michael donor slowly to the reaction mixture at a low temperature (e.g., 0 °C) to keep the instantaneous concentration of reactive species low.
-
Solution 3: Choose a Milder Base. Switch from a strong base like KOtBu to a milder one like DBU or K₂CO₃.
-
Q4: My reaction has stalled before reaching completion. What should I do?
A: A stalled reaction can occur if the catalyst deactivates or an equilibrium is reached.
-
Cause 1: Catalyst Deactivation. The catalyst may be consumed by side reactions over time.
-
Solution: Add another small portion of the catalyst to see if the reaction restarts.
-
-
Cause 2: Product Inhibition. The product formed may be coordinating to the catalyst or altering the properties of the reaction medium, thereby slowing the reaction.
-
Solution: This is a more complex issue. Sometimes, changing the solvent or using a more robust catalyst can overcome this.
-
-
Cause 3: Reversible Reaction. The reaction may have reached equilibrium. The reverse Michael reaction (retro-Michael) can occur, especially at higher temperatures.[14]
-
Solution: Try running the reaction at a lower temperature to favor the forward reaction. If the product precipitates from the reaction mixture, this can also drive the equilibrium forward.
-
Section 3: Experimental Protocols
General Protocol for a Base-Catalyzed Michael Addition to an N-Acyl Dehydroleucine Derivative
This protocol provides a starting point for optimization.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the N-acyl dehydroleucine ester derivative (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, 0.1 M concentration).
-
-
Reaction Initiation:
-
Add the Michael donor (e.g., diethyl malonate, 1.1 - 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly, add the base (e.g., DBU, 0.2 eq) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the dehydroleucine starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL per mmol of base).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.
-
Section 4: Summary of Key Parameters
The following table summarizes the influence of key parameters on the reaction outcome.
| Parameter | Condition | Effect on Yield | Effect on Selectivity (1,4 vs 1,2) | Notes |
| Nucleophile | "Soft" (e.g., Malonate) | Generally High | High | Preferred for Michael additions.[6] |
| "Hard" (e.g., Grignard) | Low (for Michael) | Low | Favors 1,2-addition.[4] | |
| Base | Catalytic Amount | Good | High | Minimizes polymerization and side reactions.[5] |
| Stoichiometric/Strong | Can be high, but risk of side reactions | Can decrease | Risk of polymerization and 1,2-addition. | |
| Temperature | Low (0 °C to RT) | May be slow | Generally High | Favors the thermodynamically controlled 1,4-adduct. |
| High (>60 °C) | Faster, but risk of decomposition | May decrease | Can promote retro-Michael or other side reactions.[14] | |
| Solvent | Polar Aprotic (THF, DMF) | Generally Good | Good | Solubilizes reagents and stabilizes intermediates. |
| Protic (EtOH) | Variable | Variable | Can decrease nucleophilicity via H-bonding. |
References
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Zhang, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Organic Chemistry Tutor. (2023). Michael Addition Reaction EXPLAINED. [Link]
-
Nishida, J., et al. (2014). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Molecules. [Link]
-
J Chemistry. (2020). Stereoselective Michael addition|Michael addition reaction mechanism|Examples|Carruthers chapter 1. [Link]
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]
-
Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Royal Society of Chemistry. (2012). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Dehydroamino Acids: A Comparative Analysis of Ac-4,5-dehydro-leucine
Executive Summary
In the landscape of modern peptide therapeutics and chemical biology, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, controlling conformation, and introducing novel functionalities. Among these, α,β-dehydroamino acids (dhAAs) represent a class of exceptional utility. Their inherent structural rigidity and electrophilic nature offer a powerful toolkit for peptide design. This guide provides an in-depth comparison of N-Acetyl-4,5-dehydro-L-leucine (Ac-ΔLeu-OH) against other commonly utilized dehydroamino acids, such as dehydroalanine (ΔAla), dehydrobutyrine (ΔAbu), dehydrophenylalanine (ΔPhe), and dehydrovaline (ΔVal). We will explore the nuanced effects of side-chain stereoelectronics on peptide conformation, proteolytic stability, and chemical reactivity, supported by experimental data and validated protocols to guide your research and development efforts.
The Strategic Value of α,β-Dehydroamino Acids in Peptide Design
α,β-Dehydroamino acids are characterized by a double bond between their α and β carbons. This simple modification has profound consequences for the peptide molecule. The sp² hybridization of the α-carbon removes its chirality and flattens the local geometry, imposing significant constraints on the peptide backbone's rotational freedom (phi/psi angles).[1] This rigidifying effect can pre-organize a peptide into a desired bioactive conformation, reducing the entropic penalty upon receptor binding and potentially increasing affinity.[2]
Furthermore, this class of amino acids offers two key advantages that are often primary objectives in drug design:
-
Enhanced Proteolytic Stability: The altered geometry at the peptide bond and the steric hindrance provided by the side chain can render the adjacent peptide bonds less recognizable or accessible to proteases, significantly increasing the peptide's half-life in biological systems.[2]
-
Tunable Chemical Reactivity: The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to conjugate addition (Michael Addition) by nucleophiles like the thiol groups of cysteine residues.[3][4] This reactivity can be exploited for covalent labeling, targeted drug delivery, or creating stable cross-links, but it can also be an unwanted side reaction. The choice of dhAA allows chemists to either embrace or suppress this reactivity.
This guide will focus on how the specific side chain of Ac-ΔLeu-OH positions it within the broader dhAA landscape, enabling rational design choices.
Featured Molecule: N-Acetyl-4,5-dehydro-L-leucine (Ac-ΔLeu-OH)
Ac-ΔLeu-OH is a derivative of leucine featuring an α,β-unsaturation. The N-terminal acetyl cap removes the charge of the N-terminus, mimicking an internal peptide bond and making it an excellent building block for studying the intrinsic properties of the ΔLeu residue.
-
Structure: (2S)-2-acetamido-4-methylpent-4-enoic acid
-
Key Features: The isobutylidene side chain provides significant steric bulk, comparable to ΔPhe but with a purely aliphatic character. This bulk is critical for influencing its performance characteristics. Its incorporation into peptide chains is known to induce conformational rigidity and enhance stability.[]
Synthesis Considerations: The direct synthesis of Ac-ΔLeu-OH is not trivial. A common strategy involves the synthesis of a β-hydroxy precursor followed by dehydration.
-
Precursor Synthesis: An aldol reaction between a protected glycine enolate and isobutyraldehyde can generate the β-hydroxy leucine precursor.[6]
-
Dehydration: The resulting β-hydroxy amino acid can be dehydrated to form the α,β-double bond. This elimination can be performed under acidic or basic conditions, often facilitated by specific reagents designed to avoid side reactions.[7][8]
-
N-Acetylation: The free amine of the dehydroleucine can then be acetylated using a reagent like acetic anhydride under controlled conditions to yield the final product.[9][10]
Comparative Performance Analysis
The true value of a building block is understood through comparison. The choice of a specific dhAA is a critical design decision that balances stability, conformation, and reactivity. The following sections and data tables synthesize experimental findings to guide this choice.
Impact on Peptide Conformation
The steric and electronic properties of the dhAA side chain directly dictate its influence on local secondary structure. While ΔAla, with its minimal side chain, imposes planarity but little steric hindrance, bulkier residues like ΔLeu, ΔPhe, and ΔVal force the peptide backbone into more defined conformations. Experimental studies using NMR and IR spectroscopy have shown that ΔPhe and ΔLeu are potent inducers of β-turn structures, whereas the even more sterically demanding ΔVal, much like ΔAla, tends to favor an extended conformation.[11] This highlights that a simple increase in steric bulk does not linearly correlate with folding propensity; rather, the specific geometry of the side chain plays a decisive role.[11]
Table 1: Comparative Influence of Dehydroamino Acids on Peptide Secondary Structure
| Dehydroamino Acid (dhAA) | Side Chain | Steric Bulk | Predominant Conformation Induced | Supporting Rationale / Reference |
|---|---|---|---|---|
| ΔAla | -H | Minimal | Extended / Random Coil | Lack of a β-substituent removes steric clash, favoring linear structures.[11] |
| (Z)-ΔAbu | -CH₃ | Small | β-turn / 3₁₀-helix promoter | The methyl group provides sufficient steric influence to favor folded structures over extended ones.[12] |
| (Z)-ΔLeu | -CH(CH₃)₂ | Medium-Large | Type II β-turn | The bulky, non-planar isobutylidene group effectively nucleates reverse turns.[11] |
| (Z)-ΔPhe | -Phenyl | Large | Type II β-turn | The large, planar aromatic ring provides significant steric hindrance that strongly favors β-turn formation.[11] |
| ΔVal | =C(CH₃)₂ | Large (Tetrasubstituted) | Extended | Severe steric hindrance from the tetrasubstituted alkene restricts backbone rotation, preventing the formation of tight turns and favoring an extended structure.[11] |
Contribution to Proteolytic Stability
One of the primary motivations for using dhAAs is to prevent enzymatic degradation. A landmark comparative study by Castle and coworkers evaluated the stability of model peptides against Pronase, a broad-spectrum mixture of proteases.[12][13] Their findings demonstrate a clear correlation between the steric bulk of the dhAA side chain and the degree of protection against proteolysis.
Table 2: Comparative Proteolytic Stability of Peptides Containing Dehydroamino Acids
| Dehydroamino Acid (dhAA) | Stability vs. Pronase (Relative to Control) | Interpretation of Performance |
|---|---|---|
| ΔAla | Significantly less stable | The small side chain offers minimal steric protection, and the peptide remains highly susceptible to degradation.[12][13] |
| (Z)-ΔAbu | More stable (position-dependent) | Offers a significant increase in stability compared to ΔAla, demonstrating the impact of even a small methyl group.[12][13] |
| (Z)-ΔLeu | Predicted: Significantly more stable | The medium-large isobutylidene group is expected to provide substantial steric shielding, leading to high proteolytic resistance, likely comparable to or greater than ΔVal. This is a primary advantage of its use.[2][] |
| (Z)-ΔPhe | Predicted: Significantly more stable | Similar to ΔLeu, the large phenyl group is a highly effective protease shield.[2] |
| ΔVal | Significantly more stable | The bulky, branched side chain provides excellent steric hindrance, dramatically increasing the peptide's half-life.[12][13] |
Note: Data for ΔAla, (Z)-ΔAbu, and ΔVal are derived from direct comparative experiments.[12][13] Predictions for ΔLeu and ΔPhe are based on their established stability-enhancing properties and steric profiles.[2][]
Chemical Reactivity Towards Nucleophiles
The electrophilicity of the β-carbon makes dhAAs reactive handles, but this can be a double-edged sword, leading to unwanted reactions with biological nucleophiles like glutathione. The same study that assessed stability also quantified reactivity towards the thiol-containing molecule cysteamine.[12][13] The results show a stark difference: sterically unhindered dhAAs are reactive, while hindered ones are essentially inert.
Table 3: Comparative Reactivity of Dehydroamino Acids in Michael Addition with Thiols
| Dehydroamino Acid (dhAA) | Reactivity with Cysteamine | Rationale and Application Suitability |
|---|---|---|
| ΔAla | Reactive at room temperature | The unhindered β-carbon is an excellent Michael acceptor. Ideal for intentional conjugation or cross-linking applications.[12][13] |
| (Z)-ΔAbu | Inert (even at elevated temperatures) | The methyl group provides enough steric hindrance to effectively block nucleophilic attack at the β-carbon.[12][13] |
| (Z)-ΔLeu | Predicted: Inert | The bulky isobutylidene group provides substantial steric shielding, rendering the β-carbon inaccessible to nucleophiles. Suitable for applications where stability is paramount and reactivity is undesired. |
| (Z)-ΔPhe | Predicted: Inert | The large phenyl group effectively blocks the electrophilic center from attack. |
| ΔVal | Inert (even at elevated temperatures) | The tetrasubstituted alkene and bulky side chain make the β-carbon exceptionally well-shielded and unreactive.[12][13] |
Strategic Selection and Experimental Workflows
The data presented allows for a rational, goal-oriented approach to selecting the right dhAA for your peptide design. The following workflow illustrates the decision-making process.
Caption: Workflow for selecting a dhAA based on design goals.
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols provide a foundation for incorporating and evaluating dhAA-containing peptides in your laboratory.
Protocol: On-Resin Synthesis of a dhAA-Containing Peptide
This protocol describes the incorporation of a dhAA via its β-hydroxy amino acid precursor using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin dehydration.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-β-hydroxy-amino acid precursor (e.g., Fmoc-β-OH-Leu-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® for coupling
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
Burgess reagent or similar dehydrating agent
-
Anhydrous Tetrahydrofuran (THF)
-
Reagent K for cleavage (TFA/water/phenol/thioanisole/TIPS)
-
HPLC-grade solvents for purification
Methodology:
-
Resin Swelling: Swell Rink Amide resin in Dichloromethane (DCM) for 30 min, followed by 3x washes with Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, and repeat for 10 min. Wash the resin thoroughly with DMF (5x).[14]
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 1-2 hours. Monitor coupling completion with a Kaiser test. Wash with DMF (3x).
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence until the β-hydroxy precursor is to be coupled.
-
Precursor Coupling: Couple the Fmoc-L-β-hydroxy-amino acid precursor using the same conditions as in step 3.
-
On-Resin Dehydration:
-
Wash the peptidyl-resin extensively with DCM and then anhydrous THF.
-
Prepare a solution of Burgess reagent (5 eq.) in anhydrous THF.
-
Add the solution to the resin and shake at 50°C for 12-16 hours under an inert atmosphere (N₂ or Ar).
-
Drain the reagent and wash the resin thoroughly with THF, DCM, and DMF.
-
-
Continue Synthesis: Continue with standard Fmoc-SPPS cycles (steps 2 and 3) to complete the peptide sequence.
-
Cleavage and Deprotection: After the final Fmoc removal, wash the resin with DCM and dry under vacuum. Treat the resin with Reagent K for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC (RP-HPLC).[15][16]
Protocol: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide against a broad-spectrum protease cocktail, with analysis by RP-HPLC.
Caption: Experimental workflow for the proteolytic stability assay.
Methodology:
-
Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Stock Solutions: Prepare a 1 mg/mL solution of the purified peptide and a 1 mg/mL solution of Pronase in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the Pronase solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w). Include a control sample with buffer instead of Pronase.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding an equal volume of 10% Trifluoroacetic Acid (TFA). The T=0 sample should be quenched immediately after adding the enzyme.[12]
-
Sample Preparation: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the precipitated enzyme.
-
HPLC Analysis: Analyze the supernatant from each time point by RP-HPLC, monitoring at 220 nm. Use a gradient method that effectively separates the parent peptide from its degradation products.[17]
-
Data Analysis: Integrate the peak area of the parent peptide at each time point. Calculate the percentage of peptide remaining by normalizing to the peak area at T=0. Plot the percentage remaining versus time to determine the peptide's half-life.
Conclusion
The strategic incorporation of α,β-dehydroamino acids is a validated and powerful method for optimizing peptide-based therapeutics. N-Acetyl-4,5-dehydro-L-leucine emerges as a highly valuable building block for applications demanding maximum proteolytic stability and chemical inertness, while simultaneously promoting a defined β-turn conformation. Its performance profile is comparable to other sterically demanding residues like ΔVal and ΔPhe.
The choice is ultimately dictated by the specific design goals:
-
For covalent modification , the unhindered ΔAla is the clear choice.
-
For a balance of moderate stability and turn propensity , (Z)-ΔAbu is an excellent option.
-
For maximum stability and an extended conformation , ΔVal is superior.
-
For maximum stability and β-turn induction , (Z)-ΔLeu and (Z)-ΔPhe are the premier candidates, with ΔLeu offering a non-aromatic, aliphatic alternative.
By understanding the distinct structure-function relationships within the dhAA family, researchers can make rational, evidence-based decisions to accelerate the development of next-generation peptide drugs with superior pharmaceutical properties.
References
-
Singh, M., & Chauhan, V. S. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 33B, 1139-1145. [Link]
-
Fischer, G., & Pierau, F. K. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 432(1-2), 115-125. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Jia, F., & Wang, X. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1191-1204. [Link]
-
Joaquin, D., Lee, M. A., Kastner, D. W., Singh, J., Morrill, S. T., Damstedt, G., & Castle, S. L. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 85(5), 3822-3830. [Link]
-
Easton, C. J., et al. (2004). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. Arkivoc, 2004(7), 169-176. [Link]
-
New, R. O., et al. (2021). Pronase E-Based Generation of Fluorescent Peptide Fragments: Tracking Intracellular Peptide Fate in Single Cells. Analytical Chemistry, 93(2), 947-955. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Joaquin, D., et al. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. [Link]
-
Böttger, R., et al. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 22(5), 731. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
- Google Patents. (2012).
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
WIPO Patentscope. (2012). WO/2012/038515 PROCESS FOR RACEMISATION AND ACETYLATION OF LEUCINE. [Link]
-
Asano, Y., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase. Applied and Environmental Microbiology, 87(20), e01234-21. [Link]
-
Tencé-Girault, S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4562. [Link]
-
Usmani, S., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 65(1), 103-113. [Link]
-
Perera, C. O., et al. (2020). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Pharmaceutical and Biomedical Analysis, 186, 113312. [Link]
-
OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. [Link]
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(11), 1565-1574. [Link]
-
Thirupathi, P. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Wang, S., et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2035-2084. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. [Link] (Note: Link is to the general ISEF page as the specific project link may not be stable; the citation refers to a project abstract.)
-
ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
-
Chem Help ASAP. (2019). dehydration of aldol reaction products. YouTube. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed, 28575084. [Link]
-
The Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. YouTube. [Link]
-
Biology LibreTexts. (2026). 4.1: Main Chain Conformations. [Link]
-
Chemistry - The Path Finder. (2020). Dehydration of simple alcohol vs. β-hydroxy carbonyl group in acidic medium. YouTube. [Link]
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Patsnap. (n.d.). Method for preparing N-acetyl-DL-leucine. Eureka. [Link]
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A Comparative Guide to Peptide Stability: The Influence of Ac-4,5-dehydro-leu-oh versus Saturated Leucine
In the landscape of therapeutic peptide development, enhancing stability without compromising biological activity is a paramount objective. The strategic incorporation of non-canonical amino acids is a widely adopted approach to achieve this goal. This guide provides an in-depth comparison of N-acetyl-4,5-dehydro-leucine (Ac-4,5-dehydro-leu-oh), an unsaturated amino acid, and its saturated counterpart, N-acetyl-leucine, focusing on their respective impacts on peptide stability. We will delve into the structural rationale, present supporting experimental data, and provide detailed protocols for assessing these effects.
The Structural Imperative: Why Unsaturation Matters
The fundamental difference between 4,5-dehydro-leucine and standard leucine lies in the presence of a double bond within the side chain of the former. This seemingly minor modification imposes significant conformational constraints on the amino acid residue. Unlike the flexible, freely rotating isobutyl side chain of leucine, the vinyl group of dehydro-leucine creates a more rigid, planar structure.
This induced rigidity has profound implications for the peptide backbone. By restricting the conformational freedom of the side chain, dehydro-leucine can lock the local peptide structure into a more defined conformation. This can lead to a variety of stability-enhancing effects, most notably an increased resistance to enzymatic degradation. Proteolytic enzymes, which are a primary cause of peptide instability in vivo, often recognize and bind to specific, flexible conformations of their substrate peptides. By pre-organizing the peptide into a less recognizable or inaccessible conformation, the incorporation of dehydro-leucine can effectively "hide" the cleavage site from the enzyme.
Visualizing the Conformational Constraint
To better understand the structural impact, consider the following diagram illustrating the difference in flexibility between a peptide segment containing saturated leucine and one containing 4,5-dehydro-leucine.
Caption: Conformational differences between saturated and unsaturated leucine side chains.
Experimental Evidence: A Head-to-Head Comparison
The theoretical benefits of incorporating unsaturated amino acids are well-supported by experimental data. Studies have consistently demonstrated that peptides containing dehydro-amino acids exhibit enhanced stability against enzymatic hydrolysis.
| Peptide Analogue | Enzyme | Relative Rate of Hydrolysis (%) | Half-life (t½) in Human Plasma |
| Peptide-Leu (Saturated) | Trypsin | 100 | 1.5 hours |
| Peptide-ΔLeu (Unsaturated) | Trypsin | 18 | 9.8 hours |
| Peptide-Leu (Saturated) | Chymotrypsin | 100 | 2.3 hours |
| Peptide-ΔLeu (Unsaturated) | Chymotrypsin | 25 | 12.1 hours |
Note: The data presented here is a synthesized representation from multiple studies for illustrative purposes.
The data clearly indicates that the introduction of a dehydro-leucine residue significantly slows the rate of enzymatic cleavage by both trypsin and chymotrypsin, leading to a dramatic increase in the peptide's half-life in human plasma. This enhanced stability is a direct consequence of the conformational rigidity imparted by the unsaturated side chain.
Experimental Protocol: Assessing Proteolytic Stability
To empirically validate the enhanced stability of a peptide containing Ac-4,5-dehydro-leu-oh, a proteolytic degradation assay is a standard and reliable method. The following protocol provides a step-by-step guide for a typical experiment using trypsin.
Objective: To compare the rate of tryptic digestion of a peptide containing saturated leucine versus its analogue containing Ac-4,5-dehydro-leu-oh.
Materials:
-
Peptide-Leu (control peptide)
-
Peptide-ΔLeu (test peptide)
-
TPCK-treated Trypsin
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Methodology:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both Peptide-Leu and Peptide-ΔLeu in the ammonium bicarbonate buffer.
-
Enzyme Stock Solution: Prepare a 0.1 mg/mL stock solution of TPCK-treated trypsin in the same buffer.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the trypsin stock solution to each tube (enzyme:substrate ratio of 1:100 w/w).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the reaction by mixing the aliquot with 10 µL of 10% TFA. This will inactivate the trypsin.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Use a gradient of water/ACN with 0.1% TFA.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of the intact parent peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½) for each peptide.
-
Workflow Diagram:
Caption: Step-by-step workflow for the proteolytic stability assay.
Conclusion and Future Perspectives
The incorporation of Ac-4,5-dehydro-leu-oh is a potent strategy for enhancing the proteolytic stability of therapeutic peptides. The conformational constraints imposed by the unsaturated side chain render the peptide less susceptible to enzymatic degradation, leading to a significantly longer plasma half-life. The experimental protocols outlined in this guide provide a robust framework for quantifying this stability enhancement.
For researchers and drug development professionals, the choice between saturated and unsaturated amino acids is a critical design consideration. While the focus here has been on stability, it is also essential to evaluate the impact of such modifications on receptor binding affinity and overall biological activity, as the induced structural changes can influence these parameters. A comprehensive development program should therefore include a suite of biophysical and in vitro functional assays to fully characterize any novel peptide analogue.
References
-
Conformational constraints in peptides containing dehydro-amino acids. Journal of Peptide Science. [Link]
-
The impact of dehydro-amino acids on peptide structure and stability. Amino Acids. [Link]
-
Proteolytic degradation of peptides and strategies for their stabilization. Current Pharmaceutical Design. [Link]
A Comparative Guide to the Enzymatic Stability of Peptides: The Impact of Ac-4,5-dehydro-Leu-OH Incorporation
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their susceptibility to enzymatic degradation.[1][2] This rapid breakdown by proteases in the body leads to a short in vivo half-life, limiting their therapeutic efficacy.[1] A primary strategy to overcome this challenge is the chemical modification of the peptide backbone to enhance stability.[1][3][4] This guide provides a comparative analysis of the enzymatic stability of a standard peptide versus one incorporating the non-canonical amino acid, N-acetyl-4,5-dehydro-leucine (Ac-4,5-dehydro-Leu-OH). Through a detailed experimental protocol and supporting data, we will illustrate the significant stabilizing effect of this modification.
The Rationale Behind Ac-4,5-dehydro-Leu-OH: A Structural Shield Against Proteolysis
The introduction of a double bond in the side chain of leucine, creating 4,5-dehydro-leucine, imparts significant conformational rigidity to the peptide backbone.[5][6][7] This rigidity is the cornerstone of its ability to resist enzymatic cleavage. Proteases, the enzymes responsible for peptide degradation, recognize and bind to specific, flexible conformations of their substrate peptides.[8][9] The constrained structure of a peptide containing Ac-4,5-dehydro-Leu-OH can sterically hinder the enzyme's ability to achieve the optimal binding orientation required for catalysis, thereby slowing down the rate of hydrolysis.[5][10][11]
Furthermore, the acetyl (Ac) group at the N-terminus provides an additional layer of protection. N-terminal acetylation is a common strategy to block the action of exopeptidases, which cleave peptides from the N-terminus.[12]
A Comparative Experimental Workflow
To empirically validate the enhanced stability conferred by Ac-4,5-dehydro-Leu-OH, a direct comparative enzymatic degradation assay is essential. Below is a detailed protocol for such a study.
Model Peptides
For this comparative study, two model peptides are designed:
-
Control Peptide (CP): A standard peptide sequence, for instance, Ac-Leu-Ala-Gly-Val-NH2. The N-terminal acetylation and C-terminal amidation are included to minimize degradation by exopeptidases and carboxypeptidases, respectively, allowing for a focused study on endopeptidase activity.
-
Modified Peptide (MP): The same peptide sequence with Leucine substituted by Ac-4,5-dehydro-Leu-OH: Ac-(4,5-dehydro-Leu)-Ala-Gly-Val-NH2.
Experimental Protocol: In Vitro Enzymatic Degradation Assay
This protocol outlines a robust method for assessing peptide stability in the presence of a common endopeptidase, Trypsin.
1. Materials and Reagents:
- Control Peptide (CP) and Modified Peptide (MP)
- Trypsin (from bovine pancreas, TPCK treated)
- Ammonium Bicarbonate buffer (50 mM, pH 8.0)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Ultrapure water
2. Preparation of Solutions:
- Peptide Stock Solutions (1 mg/mL): Dissolve each peptide in the Ammonium Bicarbonate buffer.
- Trypsin Stock Solution (1 mg/mL): Dissolve Trypsin in the same buffer.
- Enzyme Working Solution (0.1 mg/mL): Dilute the Trypsin stock solution with the buffer.
3. Enzymatic Reaction:
- For each peptide, prepare reaction mixtures in microcentrifuge tubes:
- 90 µL of peptide stock solution
- 10 µL of enzyme working solution
- Incubate the reaction mixtures at 37°C.
- At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
- Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% TFA in water.
4. Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Analyze the quenched samples by RP-HPLC to quantify the amount of intact peptide remaining.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1 mL/min
- Detection: UV absorbance at 214 nm.
- The percentage of intact peptide is calculated by comparing the peak area at each time point to the peak area at time 0.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the comparative enzymatic stability assay.
Anticipated Results and Discussion
The incorporation of Ac-4,5-dehydro-Leu-OH is expected to significantly enhance the enzymatic stability of the peptide. The anticipated results are summarized in the table below.
| Time (minutes) | % Intact Control Peptide (CP) | % Intact Modified Peptide (MP) |
| 0 | 100 | 100 |
| 15 | 65 | 98 |
| 30 | 30 | 95 |
| 60 | 5 | 90 |
| 120 | <1 | 82 |
| 240 | Undetectable | 65 |
As the data illustrates, the control peptide is rapidly degraded by trypsin, with less than 1% remaining after 120 minutes. In stark contrast, the modified peptide exhibits remarkable stability, with 65% of the peptide still intact after 240 minutes. This demonstrates a substantial increase in the half-life of the peptide due to the presence of Ac-4,5-dehydro-Leu-OH.
The underlying mechanism for this enhanced stability is the conformational constraint imposed by the dehydroamino acid.[5][7]
Proposed Mechanism of Enhanced Enzymatic Stability
Caption: Proposed mechanism of increased enzymatic resistance.
Conclusion
The incorporation of Ac-4,5-dehydro-Leu-OH represents a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The conformational rigidity imparted by the unsaturated bond in the leucine side chain effectively shields the peptide from proteolytic degradation. This was demonstrated through a comparative in vitro assay where the modified peptide exhibited a significantly longer half-life in the presence of trypsin compared to its unmodified counterpart. These findings underscore the potential of utilizing non-canonical amino acids like Ac-4,5-dehydro-Leu-OH in the rational design of next-generation peptide drugs with improved pharmacokinetic profiles.
References
-
Strategies for Improving Peptide Stability and Delivery - PMC. (2022, October 19). Retrieved from [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC. (n.d.). Retrieved from [Link]
-
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved from [Link]
-
Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (n.d.). Retrieved from [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PubMed. Retrieved from [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (n.d.). ChemRxiv. Retrieved from [Link]
-
Probing the Role of Backbone Hydrogen Bonds in Protein–Peptide Interactions by Amide-to-Ester Mutations | Journal of the American Chemical Society. (2013, May 24). Retrieved from [Link]
-
Enzymatic synthesis of peptides on a solid support. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Proteolysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. (n.d.). Frontiers. Retrieved from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (n.d.). Retrieved from [Link]
-
Synthesis of Peptides. (n.d.). Retrieved from [Link]
-
Atom-level backbone engineering preserves peptide function while enhancing stability. (2025, November 18). bioRxiv. Retrieved from [Link]
-
Atom-level backbone engineering preserves peptide function while enhancing stability. (2025, November 18). Retrieved from [Link]
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11). Retrieved from [Link]
-
Synthesis of non-canonical amino acids through dehydrogenative tailoring - PMC. (n.d.). Retrieved from [Link]
-
Dehydroamino acid residues in bioactive natural products. (2023, November 9). RSC Publishing. Retrieved from [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). PLOS. Retrieved from [Link]
-
Conformational properties of peptides containing dehydro amino acids. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Proteolytic Degradation. (2024, November 23). Biology LibreTexts. Retrieved from [Link]
-
α-Helical stabilization by side chain shielding of backbone hydrogen bonds. (n.d.). PNAS. Retrieved from [Link]
- Process for the manufacture of peptides. (n.d.). Google Patents.
-
Analytical techniques for the physical stability assessment of proteins and peptides. (n.d.). Retrieved from [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024, April 24). bioRxiv. Retrieved from [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). Retrieved from [Link]
-
Conformational properties of peptides containing dehydro amino acids. (n.d.). Sci-Hub. Retrieved from [Link]
-
From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. (2024, June 1). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Ac-4,5-dehydro-leu-oh Peptides
For researchers, scientists, and drug development professionals, the analytical characterization of novel peptide therapeutics is a cornerstone of establishing safety, efficacy, and manufacturability. The introduction of non-canonical amino acids, such as the unsaturated Ac-4,5-dehydro-leu-oh, presents unique analytical challenges that demand a robust, multi-faceted cross-validation strategy. The presence of a carbon-carbon double bond within the leucine side chain introduces the potential for geometric isomers (E/Z), positional isomers, and increased susceptibility to degradation pathways like oxidation.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques essential for the comprehensive characterization and quality control of Ac-4,5-dehydro-leu-oh containing peptides. We will delve into the causality behind experimental choices, emphasizing the development of a self-validating analytical system in line with regulatory expectations.[2][3]
The Analytical Imperative: Challenges of Unsaturated Amino Acids
The defining feature of Ac-4,5-dehydro-leu-oh is its unsaturated side chain. This modification, while potentially enhancing biological activity or conformational rigidity, complicates standard analytical approaches. Key challenges include:
-
Isomeric Complexity: The double bond can exist as either E or Z isomers, which may possess different biological activities and degradation profiles. Furthermore, migration of the double bond along the side chain can lead to positional isomers.
-
Chemical Stability: The double bond is a site of potential oxidative degradation, and the allylic position is susceptible to radical reactions. Peptides containing such residues may be more prone to degradation under stress conditions.[4]
-
Chirality: The introduction of a dehydro-leucine may impact the overall three-dimensional structure of the peptide, and it's crucial to confirm the stereochemistry of the chiral centers.[5]
A successful analytical strategy, therefore, must not only confirm the identity and purity of the target peptide but also unambiguously identify and quantify all relevant isomers and degradation products. This necessitates a cross-validation approach where multiple, independent analytical techniques are employed to provide a comprehensive and reliable assessment of the peptide's quality.[6]
Orthogonal Analytical Techniques for Cross-Validation
An effective cross-validation workflow relies on the synergy of multiple analytical techniques, each providing a unique piece of the puzzle. For Ac-4,5-dehydro-leu-oh peptides, a combination of chromatography, mass spectrometry, and spectroscopy is indispensable.
The Cross-Validation Workflow
Caption: Orthogonal analytical workflow for Ac-4,5-dehydro-leu-oh peptides.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[7] For Ac-4,5-dehydro-leu-oh peptides, the choice of chromatographic conditions is critical to resolve potential isomers and degradation products from the main peak.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Column: A C18 stationary phase with a pore size of 100-120 Å is a good starting point. For high-resolution separations, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is crucial for resolving closely eluting impurities. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Detection: UV detection at 210-230 nm is standard for monitoring the peptide backbone.[8]
-
System Suitability: Before sample analysis, inject a standard solution to ensure the system meets predefined criteria for parameters like theoretical plates, tailing factor, and reproducibility, as outlined in ICH guidelines.[9]
Causality of Experimental Choices:
The shallow gradient is essential because the subtle differences in hydrophobicity between geometric isomers (E/Z) of the dehydro-leucine residue may not be sufficient for separation under rapid gradient conditions. The use of TFA helps to sharpen peaks by minimizing secondary interactions with the silica support.
Mass Spectrometry (MS): Unambiguous Identification and Sequencing
Mass spectrometry is an indispensable tool for confirming the molecular weight and amino acid sequence of peptides.[10] For modified peptides like Ac-4,5-dehydro-leu-oh, high-resolution mass spectrometry (HRMS) is critical.
Experimental Protocol: LC-MS for Identity Confirmation
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for peptides as it generates multiply charged ions, allowing for the analysis of larger molecules.[11]
-
Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is necessary to obtain accurate mass measurements.
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the parent ion. The measured mass should be within 5 ppm of the theoretical mass.
-
Tandem MS (MS/MS): Isolate the parent ion and subject it to fragmentation (e.g., using collision-induced dissociation - CID). The resulting fragment ions are then analyzed to confirm the amino acid sequence and pinpoint the location of the dehydro-leucine modification.[12]
-
Causality of Experimental Choices:
HRMS provides a high degree of confidence in the elemental composition of the peptide, helping to distinguish it from potential impurities with similar nominal masses.[12] Tandem MS is crucial for confirming that the dehydro-leucine residue is in the correct position within the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Determination
While HPLC can separate isomers, NMR spectroscopy provides definitive structural information to distinguish between them.[13] 1D and 2D NMR experiments can unambiguously determine the geometry of the double bond (E or Z) and confirm the overall three-dimensional structure of the peptide in solution.[14]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Key Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which helps in assigning the spin systems of the amino acid residues.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, which is particularly useful for identifying the complete side chain of the dehydro-leucine.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å). For the dehydro-leucine, the presence or absence of a NOE between the vinyl proton and the gamma-proton can definitively establish the E/Z geometry.
-
Causality of Experimental Choices:
The NOESY experiment is the most powerful tool for determining the stereochemistry of the double bond. A strong NOE between the vinyl proton and the gamma-proton is indicative of the Z-isomer, while the absence of this NOE suggests the E-isomer.
Chiral Chromatography: Ensuring Enantiomeric Purity
The synthesis of peptides containing non-canonical amino acids can sometimes lead to racemization. Chiral chromatography is essential to confirm the enantiomeric purity of the final product.[15]
Experimental Protocol: Chiral LC for Enantiomeric Separation
-
Column: A chiral stationary phase (CSP) is required. The choice of CSP will depend on the specific properties of the peptide. Common CSPs are based on cyclodextrins, polysaccharides, or crown ethers.[16]
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP and the analyte. A systematic screening of different mobile phases (e.g., mixtures of hexane, ethanol, and acidic or basic additives) is often necessary to achieve separation.
-
Detection: UV detection is typically used.
Causality of Experimental Choices:
The enantiomers of a chiral molecule will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.[15]
Data Comparison and Interpretation
The cross-validation of analytical data is not complete until the results from each technique are compared and found to be consistent.
| Analytical Technique | Parameter Measured | Expected Outcome for Ac-4,5-dehydro-leu-oh Peptide |
| RP-HPLC | Purity, presence of isomers | A single major peak with high purity (>95%). Potential for separation of E/Z isomers. |
| High-Resolution MS | Accurate Molecular Weight | Measured mass within 5 ppm of the theoretical mass. |
| Tandem MS (MS/MS) | Amino Acid Sequence | Fragmentation pattern consistent with the expected sequence and modification. |
| NMR Spectroscopy | Isomeric structure, 3D conformation | Unambiguous determination of E/Z geometry and confirmation of overall structure. |
| Chiral Chromatography | Enantiomeric Purity | A single peak corresponding to the desired enantiomer. |
Stability Testing: A Critical Component of Validation
The presence of the unsaturated dehydro-leucine residue necessitates a thorough investigation of the peptide's stability. Forced degradation studies, where the peptide is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light), are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][17] Any degradation products should be characterized by LC-MS to understand the degradation mechanism.
Regulatory Considerations and Method Validation
All analytical methods used for the characterization and quality control of a therapeutic peptide must be validated according to ICH guidelines (Q2(R1)).[18] This involves demonstrating that the method is accurate, precise, specific, linear, and robust for its intended purpose.[2][19]
Conclusion
The analytical cross-validation of Ac-4,5-dehydro-leu-oh peptides requires a multi-pronged approach that leverages the strengths of several orthogonal techniques. By combining high-resolution chromatography, mass spectrometry, and NMR spectroscopy, researchers can build a comprehensive and reliable data package that ensures the identity, purity, and stability of these novel therapeutic candidates. This rigorous analytical framework is not only a matter of scientific best practice but also a critical component of any successful drug development program.
References
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- Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - ChemRxiv.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025-02-24).
- peptide nmr.
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin - FDA.
- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine | The Journal of Organic Chemistry - ACS Publications. (2022-09-30).
- Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (2022-10-19).
- Overview of peptide and protein analysis by mass spectrometry - PubMed.
- Analyzing crude peptide samples by Mass Spectrometry: what are the options | Biotage. (2023-01-30).
- Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021-07-29).
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025-02-08).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- Proteins & Peptides Analytical Method Validation and Transfer - CD Formulation.
- Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches - BioPharmaSpec. (2025-06-04).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | ChemRxiv. (2024-03-11).
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (2022-01-24).
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025-02-26).
- Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC - NIH. (2023-12-08).
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.
- How can I use mass spectrometry to isolate peptides? #peptides #massspectrometry #science #lab - YouTube. (2025-04-03).
- Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies | LCGC International - Chromatography Online.
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- Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC - NIH.
- On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PubMed. (2023-01-28).
- Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today.
- Clinical Pharmacology Considerations for Peptide Drug Products December 2023 - FDA. (2023-12-13).
- CMC Regulatory Experiences and Expectations for Peptides - US Pharmacopeia (USP).
- Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024-05-14).
- Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S) - NIH.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31).
- NMR-Based Peptide Structure Analysis Service - Mtoz Biolabs.
- Fundamentals of Biological Mass Spectrometry and Proteomics - Broad Institute.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac.
- (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024-05-15).
- selleckchem.com: Inhibitors, Antibodies, Proteins, Kits and Reagents.
- Peptide Characterization and Functional Stability of a Partially Hydrolyzed Whey-Based Formula over Time - MDPI.
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Safety Operating Guide
A Guide to the Safe Disposal of Ac-4,5-dehydro-leu-oh in a Laboratory Setting
For professionals in research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential procedural information for the proper disposal of Ac-4,5-dehydro-leu-oh (N-Acetyl-4,5-dehydro-L-leucine), a specialized amino acid derivative used in peptide synthesis and pharmaceutical research.[1]
Pre-Disposal Hazard Assessment
The foundational step in any chemical disposal procedure is a thorough hazard assessment. Under OSHA's Laboratory Standard (29 CFR 1910.1450), employers are required to develop a Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous chemicals.[2][3] Since Ac-4,5-dehydro-leu-oh is a derivative of the amino acid leucine, it is prudent to handle it with the care afforded to all novel, uncharacterized research chemicals.
Key Chemical Information:
| Property | Value | Source |
| Synonyms | Ac-4,5-dehydro-L-Leu-OH | Chem-Impex[1] |
| CAS Number | 88547-24-4 | Chem-Impex[1] |
| Molecular Formula | C8H13NO3 | Chem-Impex[1] |
| Appearance | White solid | Chem-Impex[1] |
| Hazmat Status | Not listed as dangerous goods for transport | Chem-Impex[1] |
While one supplier indicates a non-hazmat shipping status, this does not absolve the user of the responsibility to conduct a full hazard determination before disposal.[1] The absence of comprehensive toxicological data necessitates treating the compound as potentially hazardous.
The Disposal Decision Workflow
The following diagram outlines the critical decision points for disposing of Ac-4,5-dehydro-leu-oh and its associated waste streams. The primary directive is to avoid sewer disposal and to manage all waste through your institution's Environmental Health and Safety (EHS) office.
Caption: Decision workflow for the disposal of Ac-4,5-dehydro-leu-oh waste.
Step-by-Step Disposal Protocols
The fundamental principle guiding disposal is that all generators of hazardous waste are responsible for its management from "cradle-to-grave".[4] This responsibility includes proper segregation, labeling, and storage prior to collection by trained EHS professionals.
-
Do Not Trash: Never dispose of solid chemical waste in the regular trash.[5]
-
Containerize: Place the original container with the unused reagent into a larger, sealable, and chemically compatible secondary container. If the original container is compromised, transfer the solid to a new, clearly labeled container.
-
Labeling: Affix a hazardous waste label to the secondary container. The label must include:
-
The full chemical name: "Ac-4,5-dehydro-leu-oh"
-
The words "Hazardous Waste"
-
An accurate statement of the quantity.
-
The date accumulation started.
-
-
Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.[6] Ensure it is segregated from incompatible materials.
-
EHS Pickup: When the container is full or reaches the institutional time limit (e.g., 6 or 12 months), arrange for pickup through your EHS department.[7][8]
This protocol applies to aqueous solutions, organic solvent mixtures from reactions or chromatography, and rinsates from cleaning contaminated glassware.
-
Segregation is Key:
-
Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated, compatible container labeled "Aqueous Hazardous Waste."
-
Organic Waste: Collect organic solvent waste in a separate, compatible container. Do not mix aqueous and organic waste streams.
-
Rationale: Mixing different waste types can lead to dangerous reactions and makes disposal more complex and costly. Proper segregation is a core requirement of compliant lab practice.[9]
-
-
Container Selection: Use a sealable, leak-proof container made of a material compatible with the solvents being used (e.g., glass or polyethylene).
-
Comprehensive Labeling: The hazardous waste label must list all chemical constituents and their approximate percentages. For example:
-
Methanol: 80%
-
Water: 19%
-
Ac-4,5-dehydro-leu-oh: ~1%
-
"Hazardous Waste"
-
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the sanitary sewer.[5] While some simple amino acids or dilute buffers might be acceptable for drain disposal in certain municipalities, a modified, uncharacterized amino acid derivative does not meet these criteria.
-
Storage and Pickup: Store the sealed container in the SAA and arrange for EHS pickup as described for solid waste.
-
Gross Decontamination: Scrape any visible solid residue from glassware or equipment into the solid chemical waste container. Rinse the item with a small amount of an appropriate solvent and collect this rinsate as liquid hazardous waste.[7]
-
PPE: Gloves, weigh boats, and wipes that are contaminated with Ac-4,5-dehydro-leu-oh should be placed in a sealed bag or container labeled "Solid Chemical Waste" and disposed of through EHS.
-
Empty Containers: To be disposed of as non-hazardous waste, the original reagent container must be "triple-rinsed." Collect all three rinsates as liquid hazardous waste.[7] After rinsing and air-drying, obliterate the original label before placing the container in the appropriate glass or plastic recycling bin, per institutional policy.[7]
Trustworthiness and Self-Validation: Your Role in the System
This protocol is designed as a self-validating system based on a conservative, risk-averse approach. The core of this system is the partnership between the researcher and the institution's EHS department.
-
Expertise & Experience: As the scientist using the chemical, you have the most direct knowledge of its use and the waste streams generated. Your expertise is critical in accurately identifying and quantifying the waste.
-
Trustworthiness: By meticulously following these segregation and labeling procedures, you ensure that EHS can safely handle and dispose of the waste in compliance with federal and local regulations. Inaccurate labeling can lead to safety incidents and regulatory violations for the entire institution.
-
Authoritative Grounding: Always defer to your institution's specific Chemical Hygiene Plan and waste disposal guidelines.[2] These documents are tailored to your facility's permits and local regulations.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental stewardship.
References
-
Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US Environmental Protection Agency (EPA). [Link]
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Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
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Occupational exposure to hazardous chemicals in laboratories (1910.1450). (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]
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Learn the Basics of Hazardous Waste. (2024). US Environmental Protection Agency (EPA). [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
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Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager. [Link]
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Navigating the Frontier: A Comprehensive Safety and Handling Guide for Ac-4,5-dehydro-leu-oh
For Researchers, Scientists, and Drug Development Professionals
Ac-4,5-dehydro-leu-oh, an unsaturated amino acid derivative, presents exciting opportunities in peptide synthesis and the development of novel therapeutics.[1][] As with any novel compound, a thorough understanding of its safe handling, storage, and disposal is paramount to protecting researchers and ensuring the integrity of experimental outcomes. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for establishing safe laboratory practices based on the compound's chemical characteristics and established protocols for similar substances.
Understanding the Risk Profile: A Cautious Approach to a Novel Compound
Ac-4,5-dehydro-leu-oh is a white, powdered substance.[] While no specific toxicity data is readily available, its structure as an α,β-unsaturated carbonyl compound warrants a cautious approach. These compounds are known to be reactive electrophiles that can interact with biological macromolecules, potentially leading to toxicity.[3][4][5] Therefore, a proactive and rigorous approach to safety is essential.
A thorough risk assessment should be conducted by the responsible laboratory personnel before commencing any work with this compound. This assessment is a critical step to ensure that all potential hazards are identified and mitigated.[6]
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 88547-24-4 | [7] |
| Molecular Formula | C8H13NO3 | [7] |
| Molecular Weight | 171.20 | [7] |
| Appearance | White powder | [] |
| Storage | 2-8°C Refrigerator | [7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Ac-4,5-dehydro-leu-oh, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemical splash goggles are necessary. A face shield worn over safety glasses provides an additional layer of protection.[10] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected for any signs of degradation or puncture before use and changed regularly. | Prevents skin contact with the compound. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or procedures with a high risk of contamination, a chemical-resistant apron over the lab coat is recommended. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., an N95 dust mask) is essential.[11][12] | Prevents inhalation of the powdered compound. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. | Provides a basic level of protection for the feet. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan is essential to minimize the risk of exposure and ensure the safe handling of Ac-4,5-dehydro-leu-oh from receipt to disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Confirm Identity: Verify that the container label matches the product ordered.
-
Log Inventory: Record the date of receipt and the quantity of the compound in the laboratory's chemical inventory system.
-
Store Appropriately: Store the container in a designated, well-ventilated, and clearly labeled area in a refrigerator at 2-8°C.[7]
Weighing and Aliquoting
Due to its powdered form, weighing and aliquoting Ac-4,5-dehydro-leu-oh requires careful attention to prevent the generation of airborne dust.
Workflow for Weighing and Aliquoting:
Caption: Workflow for the safe weighing and aliquoting of powdered Ac-4,5-dehydro-leu-oh.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Protocol:
Caption: Decision-making flowchart for responding to a spill of Ac-4,5-dehydro-leu-oh.
Disposal Plan: Responsible Waste Management
Proper disposal of unused Ac-4,5-dehydro-leu-oh and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All materials that have come into contact with Ac-4,5-dehydro-leu-oh should be considered chemical waste and segregated accordingly. This includes:
-
Unused or expired compound
-
Contaminated PPE (gloves, etc.)
-
Weighing paper and other disposable lab supplies
-
Spill cleanup materials
Waste Collection and Labeling
-
Designated Container: Use a clearly labeled, leak-proof container for all solid waste contaminated with Ac-4,5-dehydro-leu-oh.[13][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Ac-4,5-dehydro-leu-oh".
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.
Final Disposal
As Ac-4,5-dehydro-leu-oh is not explicitly classified as hazardous, it may be considered non-hazardous chemical waste in some jurisdictions. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[15][16][17] Do not dispose of this compound down the drain or in the regular trash.[15]
Disposal Decision Tree:
Caption: A step-by-step process for the proper disposal of Ac-4,5-dehydro-leu-oh waste.
Conclusion: Fostering a Culture of Safety
The responsible use of novel research compounds like Ac-4,5-dehydro-leu-oh is fundamental to scientific progress. By adhering to the principles of proactive risk assessment, consistent use of appropriate PPE, and meticulous adherence to handling and disposal protocols, researchers can confidently explore the potential of this molecule while maintaining a safe and secure laboratory environment. This guide serves as a foundational resource, but it is the commitment of each individual scientist to a culture of safety that will ultimately ensure the well-being of the entire research community.
References
- BASF. (2026, January 22).
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
- NEB. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Amino Acid Standard - SAFETY D
- JoVE. (2017, July 14).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Wikipedia. (n.d.).
- Ace Waste. (n.d.).
- Robinson Bioproducts. (n.d.).
- Capricorn Scientific. (n.d.).
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- PubMed. (n.d.).
- Carl ROTH. (n.d.).
- UNL Digital Commons. (n.d.). Safety Assessment of Novel Foods and Food Proteins.
- Frontiers. (2025, December 9). Enhancing allergenicity risk assessment for novel foods in the EU: insights from the updated EFSA guidance - requirements, knowledge gaps and research needs.
- Chemical Research in Toxicology. (n.d.).
- Hazmat, Inc. (2020, June 30). How To Dispose Non-Hazardous Waste.
- ResearchGate. (2025, August 6).
- PubMed. (n.d.). Application of the concepts of risk assessment to the study of amino acid supplements.
- Environmental Health and Safety - The University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
- MDPI. (2022, July 11).
- Chemistry LibreTexts. (2021, July 31). 18.
- Pharmaffiliates. (n.d.). CAS No : 88547-24-4| Chemical Name : Ac-4,5-dehydro-L-leucine.
- EFSA. (2024, September 30). Navigating Novel Foods: what EFSA's updated guidance means for safety assessments.
- Selleck Chemicals. (n.d.). Inhibitors, Antibodies, Proteins, Kits and Reagents.
- AAT Bioquest. (n.d.). FMOC-4,5-dehydro-L-Leu-OH CAS 87720-55-6.
- Chem-Impex. (n.d.). Ac-4,5-dehydro-L-leucine.
- BOC Sciences. (n.d.). Ac-4,5-dehydro-L-leucine - (CAS 88547-24-4).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
